trans-ACBD
Description
The exact mass of the compound 1-Aminocyclobutane-1,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73550-55-7, 117488-23-0 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Methanoglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid) is a conformationally restricted analog of glutamate and functions as a potent and selective agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This document provides a detailed overview of the mechanism of action of this compound, including its molecular target, the subsequent signaling cascade, and the experimental protocols used for its characterization. Quantitative data from foundational studies are presented, and the logical framework for its agonistic activity is visualized.
Core Mechanism of Action: NMDA Receptor Agonism
The primary mechanism of action of this compound is its function as a selective agonist at the glutamate binding site on the GluN2 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[3]
Activation of the NMDA receptor is a complex process that requires the fulfillment of two key conditions:
-
Co-agonist Binding: Both the neurotransmitter glutamate (or an agonist like this compound) must bind to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit.[3][4]
-
Depolarization: The cell membrane must be depolarized to relieve the voltage-dependent block of the channel pore by magnesium ions (Mg²⁺).[3]
Upon simultaneous co-agonist binding and membrane depolarization, the ion channel opens, allowing for the influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺). The influx of Ca²⁺ is particularly significant as it acts as a critical second messenger, initiating a cascade of downstream intracellular signaling pathways.[3]
Signaling Pathway
The binding of this compound to the GluN2 subunit, in the presence of a co-agonist at the GluN1 site and membrane depolarization, triggers a conformational change in the NMDA receptor, leading to the opening of its ion channel. This initiates a cascade of intracellular events driven primarily by the influx of Ca²⁺.
References
trans-ACBD: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in the central nervous system (CNS). It is fundamentally involved in synaptic plasticity, learning, and memory.[1] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity and channel kinetics.[1] Consequently, the development of subtype-selective ligands is of paramount importance for dissecting the physiological and pathological roles of different NMDA receptor populations and for designing novel therapeutics for neurological disorders. This technical guide focuses on trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective agonist for the NMDA receptor.
This compound: A Selective NMDA Receptor Agonist
Quantitative Data on NMDA Receptor Agonists
To provide a framework for understanding agonist potency at NMDA receptors, the following table summarizes the half-maximal effective concentrations (EC50) for the endogenous agonist, L-glutamate, at different GluN2 subunit-containing receptors.
| NMDA Receptor Subtype | L-Glutamate EC50 (µM) |
| GluN1/GluN2A | ~4 |
| GluN1/GluN2B | ~2 |
| GluN1/GluN2C | ~1 |
| GluN1/GluN2D | ~0.4 |
Data compiled from available literature.[1]
Experimental Protocols
Radioligand Binding Assay for Determining Ki
Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor.[4][5] A competitive binding assay using a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) can be employed to determine the Ki of this compound.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the NMDA receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[4]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[4]
-
Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[4]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg of protein for tissue membranes).[4]
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add a fixed concentration of the radiolabeled antagonist (e.g., 2 nM [³H]CGP 39653).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled antagonist.
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[4]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters and measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
References
- 1. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. In vivo monitoring of glutamate in the brain by microdialysis and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of trans-ACBD: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Structure, and Biological Interactions of a Potent NMDA Receptor Agonist
For Immediate Release
This technical guide provides a comprehensive overview of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and structural characteristics of this compound, its mechanism of action, and the experimental methodologies used to characterize it.
Chemical Properties and Structure
This compound is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid cyclobutane core provides a specific spatial arrangement of the amino and carboxyl groups, contributing to its high selectivity for the NMDA receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | trans-1-Aminocyclobutane-1,3-dicarboxylic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 117488-23-0 | [1] |
| Molecular Formula | C₆H₉NO₄ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | White solid | [1] |
| Chemical Stability | Stable under recommended storage conditions. Avoid heat and moisture. | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist at the glutamate binding site of the NMDA receptor[2]. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory[3]. Upon binding of both a co-agonist (glycine or D-serine) and a glutamate-site agonist like this compound, the channel opens, allowing the influx of Ca²⁺ ions into the neuron[3]. This influx of calcium triggers a cascade of downstream signaling events.
While specific quantitative data for the binding affinity (Ki) and half-maximal effective concentration (EC50) of this compound are not widely reported in publicly available literature, its potency has been established through various functional assays. One study utilized this compound in a competitive ligand binding assay, where it was used to compete with the binding of ³H-glutamate to the GluN2B subunit of the NMDA receptor[4].
Table 2: Reported Quantitative Data for this compound
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | Not explicitly calculated, but used as a competitor against 70 nM ³H-glutamate for binding to the GluN2B ligand-binding domain. | Single-point competition binding assay. Inhibition constants were determined using a scintillation proximity assay (SPA) with purified GluN1/GluN2B NMDA receptor constructs. The assay measured the displacement of a radiolabeled ligand (³H-glutamate) by varying concentrations of the unlabeled competitor (t-ACBD). | [4] |
| EC50 | Specific value not found in the reviewed literature. | Not applicable. |
NMDA Receptor Signaling Pathway Activated by this compound
The activation of the NMDA receptor by this compound initiates a complex intracellular signaling cascade primarily driven by the influx of calcium ions. This cascade is fundamental to the physiological and pathological roles of the NMDA receptor.
NMDA Receptor signaling cascade initiated by this compound.
Experimental Protocols
Calcium Influx Assay
This protocol describes a method to measure the increase in intracellular calcium concentration following the application of an NMDA receptor agonist.
Workflow for a typical calcium influx experiment.
Methodology:
-
Cell Preparation: Plate primary neurons or HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1 and GluN2A) in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a magnesium-free physiological buffer containing a co-agonist (e.g., 10 µM glycine) to remove extracellular dye.
-
Baseline Measurement: Record the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Agonist Application: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye. Continue recording for a sufficient period to capture the peak response.
-
Data Analysis: Subtract the baseline fluorescence from the peak fluorescence to determine the response. Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity of a non-radiolabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in NMDA receptors (e.g., rat brain cortex or cells overexpressing the receptor).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl) containing a co-agonist (e.g., glycine).
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) or agonist (e.g., [³H]glutamate) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitor (this compound). Fit the data to a competition binding curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Conclusion
References
The Biological Activity of trans-ACBD in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-cyclobutanedicarboxylic acid (trans-ACBD) is a conformationally restricted analog of glutamate, the primary excitatory neurotransmitter in the central nervous system. Its rigid structure allows for selective interaction with specific glutamate receptor subtypes, making it a valuable tool for neuropharmacological research. Evidence suggests that this compound acts as a potent and selective agonist at N-methyl-D-aspartate (NMDA) receptors, and it has also been implicated in the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity. This technical guide provides an in-depth overview of the biological activity of this compound in neuronal cultures, focusing on its mechanism of action, experimental protocols for its study, and the signaling pathways it modulates.
Mechanism of Action
The biological effects of this compound in neuronal cultures are primarily mediated through its interaction with ionotropic glutamate receptors, specifically NMDA and potentially AMPA receptors.
NMDA Receptor Agonism
This compound is a potent and selective agonist of the NMDA receptor. The activation of NMDA receptors by this compound leads to the opening of the receptor's associated ion channel, allowing for the influx of Ca²⁺ into the neuron. This calcium influx is a critical event that triggers a cascade of downstream signaling pathways.
Modulation of AMPA Receptor Activity
Some studies suggest that this compound can also modulate AMPA receptor function. The exact nature of this interaction is less clear and may be indirect, possibly occurring through the downstream effects of NMDA receptor activation or via a direct, lower-affinity interaction with AMPA receptors.
Data Presentation
Currently, there is a notable lack of comprehensive, publicly available quantitative data specifically detailing the dose-dependent effects of this compound on various biological parameters in neuronal cultures. To facilitate future research and data comparison, the following tables are proposed as templates for organizing experimental findings.
Table 1: Electrophysiological Effects of this compound on Cultured Neurons
| Concentration (µM) | Change in NMDA-mediated Current Amplitude (%) | Change in AMPA-mediated Current Amplitude (%) | Effect on Resting Membrane Potential (mV) | Change in Firing Frequency (%) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Effects of this compound on Neuronal Viability and Neurotoxicity
| Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) | Caspase-3 Activation (Fold Change) |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 3: Effects of this compound on Neurite Outgrowth
| Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound in neuronal cultures.
Primary Neuronal Culture
Objective: To establish healthy primary neuronal cultures for subsequent experiments.
Materials:
-
Embryonic day 18 (E18) rat or mouse brains (hippocampus or cortex)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Protocol:
-
Dissect the desired brain region (e.g., hippocampus or cortex) from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution at 37°C to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Plate the neurons onto coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 3-4 days.
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To measure the effects of this compound on ion channel activity and neuronal excitability.
Materials:
-
Primary neuronal cultures on coverslips
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
Protocol:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline synaptic activity and membrane potential.
-
Bath-apply this compound at various concentrations and record the changes in NMDA and AMPA receptor-mediated currents, as well as overall neuronal excitability.
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
-
Imaging medium (e.g., external recording solution)
-
Fluorescence microscope with a sensitive camera
Protocol:
-
Load the neuronal cultures with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with imaging medium.
-
Acquire baseline fluorescence images.
-
Apply this compound and continuously record the changes in fluorescence intensity over time.
-
Analyze the data to determine the amplitude and kinetics of the calcium transients.
Neurotoxicity Assays (LDH and MTT)
Objective: To assess the potential neurotoxic effects of this compound.
Materials:
-
Primary neuronal cultures in multi-well plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Plate reader
Protocol (LDH Assay):
-
Treat neuronal cultures with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Collect the culture supernatant.
-
Follow the LDH assay kit manufacturer's instructions to measure the amount of LDH released into the supernatant, which is an indicator of cell lysis.
Protocol (MTT Assay):
-
After treatment with this compound, incubate the cells with MTT solution.
-
Mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to quantify cell viability.
Neurite Outgrowth Assay
Objective: To determine the effect of this compound on the growth and branching of neurites.
Materials:
-
Low-density primary neuronal cultures
-
Immunostaining reagents (e.g., anti-β-III-tubulin antibody)
-
Fluorescence microscope and image analysis software
Protocol:
-
Treat developing neuronal cultures with this compound at different concentrations.
-
After a set period of growth (e.g., 48-72 hours), fix the cells.
-
Perform immunocytochemistry using an antibody against a neuronal marker like β-III-tubulin to visualize neurites.
-
Capture images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and number of branch points.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by NMDA and AMPA receptors, which are the primary targets of this compound.
Experimental Workflows
in vitro characterization of trans-ACBD
An In-Depth Technical Guide to the in vitro Characterization of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (this compound) is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission in the central nervous system. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery and development.
This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and data interpretation frameworks to rigorously evaluate the pharmacological properties of this compound. The guide details experimental procedures for determining binding affinity, functional receptor modulation, and the resulting downstream signaling events.
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following table summarizes key quantitative data that can be obtained through the . These parameters are crucial for a comprehensive understanding of its interaction with the NMDA receptor.
| Parameter | Description | Typical Experimental Value | Experimental Method(s) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of this compound at which 50% of the NMDA receptors are occupied. A lower Kd value indicates higher binding affinity. | To be determined experimentally | Radioligand Binding Assay, Surface Plasmon Resonance (SPR) |
| Agonist Potency (EC50) | The concentration of this compound that elicits 50% of the maximal response in a functional assay. This is a measure of the compound's potency as an agonist. | To be determined experimentally | Electrophysiology (e.g., patch-clamp), Calcium Imaging Assay |
| Maximal Efficacy (Emax) | The maximum response achievable by this compound in a functional assay, often expressed as a percentage of the response to a reference full agonist like glutamate or NMDA. | To be determined experimentally | Electrophysiology, Calcium Imaging Assay |
| Binding Kinetics (kon, koff) | The association (kon) and dissociation (koff) rate constants of this compound binding to the NMDA receptor. These parameters describe the speed of binding and unbinding. | To be determined experimentally | Surface Plasmon Resonance (SPR), Kinetic Radioligand Binding |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Kd)
This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) or from brain tissue (e.g., rat cortical membranes).
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) or a competitive agonist.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
Microplate and filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
A fixed amount of membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki (and subsequently Kd for a competitive agonist) using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp) for Functional Characterization
This protocol measures the ion channel activity of NMDA receptors in response to this compound.
Materials:
-
Cells expressing NMDA receptors (e.g., cultured neurons or transfected cell lines).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP).
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES). Note: The external solution should be nominally magnesium-free to relieve the Mg2+ block of the NMDA receptor channel.
-
This compound and co-agonist (glycine or D-serine).
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the cell with the external solution containing a saturating concentration of the co-agonist and varying concentrations of this compound.
-
Data Recording: Record the inward current flowing through the NMDA receptor channels in response to this compound application.
-
Data Analysis: Plot the peak current amplitude as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Calcium Imaging Assay for High-Throughput Functional Screening
This assay measures the influx of calcium through the NMDA receptor channel upon activation by this compound.
Materials:
-
Cells expressing NMDA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and co-agonist.
-
Fluorescence microplate reader or a fluorescence microscope with an imaging system.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well or 384-well microplate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound (along with a co-agonist) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of this compound using a fluorescence plate reader or microscope. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence for each concentration of this compound. Plot the change in fluorescence as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the .
Pharmacological Profile of trans-ACBD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a conformationally restricted analog of glutamate and a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for the key assays used in its characterization are provided, along with visualizations of the NMDA receptor signaling pathway and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate receptors, is crucial for synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders. The development of selective ligands for the NMDA receptor is therefore of significant interest for both basic research and therapeutic applications. This compound, as a potent and selective agonist, represents a valuable pharmacological tool for probing the function of NMDA receptors. This guide synthesizes the available data on its pharmacological profile.
Receptor Binding Affinity
The affinity of this compound for the NMDA receptor has been determined through radioligand binding assays. These experiments typically involve the displacement of a radiolabeled antagonist, such as [³H]CGS-19755, from rat brain membranes.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]CGS-19755 | Rat brain membranes | 80 | [1] |
Functional Activity
The agonist activity of this compound at the NMDA receptor has been characterized using electrophysiological techniques, particularly two-electrode voltage clamp recordings in Xenopus oocytes expressing NMDA receptors. These assays measure the ion current evoked by the application of the compound.
Table 2: Functional Potency of this compound
| Assay | Preparation | Endpoint | EC₅₀ (µM) | Relative Potency (NMDA=1) | Reference |
| Two-electrode voltage clamp | Xenopus oocytes expressing rat brain NMDA receptors | Current response | 2.5 | 10 | [1] |
In Vivo Effects
The in vivo activity of this compound has been demonstrated in animal models, where it has been shown to induce convulsions following intracerebroventricular (i.c.v.) administration in rats. This effect is consistent with its potent agonist activity at the NMDA receptor.
Table 3: In Vivo Activity of this compound
| Animal Model | Administration Route | Effect | ED₅₀ | Reference |
| Rat | Intracerebroventricular (i.c.v.) | Convulsions | ~1 nmol | [1] |
Signaling Pathways
Activation of the NMDA receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary event is the influx of Ca²⁺ through the receptor's ion channel. This increase in intracellular calcium can then activate a variety of downstream signaling pathways, including the Ras-ERK pathway and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which are crucial for synaptic plasticity and gene expression.
Figure 1. Simplified signaling pathway upon this compound activation of the NMDA receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of this compound for the NMDA receptor.
Figure 2. Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Whole rat brains (minus cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer. The final membrane preparation is stored at -80°C until use.
-
Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl (pH 7.4), a fixed concentration of [³H]CGS-19755 (e.g., 5 nM), the membrane preparation (e.g., 0.2-0.4 mg protein), and a range of concentrations of this compound.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled NMDA antagonist (e.g., 10 µM CGS-19755). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol details the functional characterization of this compound's agonist activity at NMDA receptors expressed in Xenopus oocytes.
Figure 3. Workflow for two-electrode voltage clamp experiments.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
mRNA Injection: Oocytes are injected with mRNA isolated from rat brain.
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for the expression of NMDA receptors.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a Mg²⁺-free Ringer's solution. The oocyte is impaled with two microelectrodes filled with KCl, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential of -70 mV.
-
Drug Application: Solutions containing various concentrations of this compound, in the presence of a saturating concentration of the co-agonist glycine (e.g., 10 µM), are perfused over the oocyte.
-
Data Acquisition: The inward current evoked by the application of this compound is recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured. The data are normalized to the maximal response and a concentration-response curve is generated using non-linear regression to determine the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool characterized as a potent and selective agonist of the NMDA receptor. Its rigid structure provides insights into the conformational requirements for agonist binding at the NMDA receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of NMDA receptor function and glutamatergic neurotransmission. Further research is warranted to explore the subtype selectivity of this compound among different NMDA receptor compositions and to further elucidate its in vivo pharmacological profile and therapeutic potential.
References
Technical Guide: trans-ACBD for the Study of Glutamatergic Neurotransmission
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is critical for normal synaptic function.[1] Dysregulation of glutamate levels is implicated in numerous neurological disorders.[2][3] Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining glutamate homeostasis by clearing it from the synaptic cleft.[4][5] This guide provides a comprehensive technical overview of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a conformationally restricted analog of L-glutamate, and its application as a tool to investigate the function and pharmacology of these transporters. We detail its mechanism of action, present quantitative data on related compounds, provide established experimental protocols, and illustrate key pathways and workflows.
Introduction to this compound and Glutamate Transport
The glutamatergic system relies on a delicate balance between neurotransmitter release and its rapid removal from the extracellular space to prevent excitotoxicity and ensure high-fidelity synaptic transmission.[1][6] This removal is primarily accomplished by a family of five high-affinity, sodium-dependent Excitatory Amino Acid Transporters (EAATs), also known as the Solute Carrier 1 (SLC1) family.[5][7]
EAAT Subtypes and Distribution:
-
EAAT1 (GLAST): Predominantly expressed in astrocytes, especially in the cerebellum and neocortex.[4][7]
-
EAAT2 (GLT-1): The most abundant subtype in the forebrain, accounting for the majority of glutamate uptake, and is primarily found in astrocytes.[4][7]
-
EAAT3 (EAAC1): Primarily a postsynaptic neuronal transporter found throughout the brain.[4][7]
-
EAAT4: A neuronal transporter most prominently expressed in cerebellar Purkinje cells.[4][7]
-
EAAT5: Selectively expressed in the retina at photoreceptor and bipolar cell terminals.[7][8]
This compound and its isomer, cis-ACBD, are rigid analogs of glutamate used to probe the function of these transporters. While some literature points to this compound acting as a potent NMDA receptor agonist, its isomer cis-ACBD is well-characterized as a potent, competitive, and selective inhibitor of glutamate uptake.[9] Due to inconsistencies in early literature, it is crucial to verify the specific isomer and its intended target. This guide focuses on the use of these compounds, particularly the cis isomer, as glutamate transport inhibitors. For clarity and based on available data, this guide will refer to data from cis-ACBD where applicable, as it is more extensively characterized as a transport inhibitor.
Mechanism of Action
cis-ACBD functions as a competitive inhibitor of high-affinity glutamate transporters.[9][10] This means it competes with endogenous glutamate for the same binding site on the transporter protein. However, its action is more complex than that of a simple, non-transportable blocker. Studies have shown that cis-ACBD is also a transportable substrate for the EAATs.[10] This dual characteristic leads to two primary effects:
-
Competitive Inhibition of Uptake: By occupying the transporter's binding site, cis-ACBD reduces the rate at which glutamate is cleared from the synaptic cleft.
-
Heteroexchange: As a transportable substrate, cis-ACBD can be taken up into the cell, which in turn can trigger the reverse transport (efflux) of intracellular glutamate or pre-loaded glutamate analogs like D-[³H]aspartate into the extracellular space.[10][11] This process is dependent on the sodium gradient across the cell membrane.[10]
The net effect of applying ACBD is an increase in the extracellular concentration of glutamate, which can potentiate the activation of glutamate receptors and, at high concentrations, lead to excitotoxicity.[11]
Signaling Pathway Diagram
The following diagram illustrates the glutamatergic synapse, the role of EAATs in glutamate clearance, and the inhibitory action of ACBD.
Caption: Glutamatergic synapse showing ACBD inhibition of EAATs on astrocytes and neurons.
Quantitative Data Presentation
The following table summarizes key quantitative data for cis-ACBD and the related, more potent transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), derived from studies using primary cultures of cerebellar granule cells and cortical astrocytes.[10]
| Compound | Parameter | Preparation | Value | Reference |
| cis-ACBD | Kᵢ (D-[³H]aspartate uptake) | Cerebellar Granule Cells | ~145 µM | [10] |
| Kᵢ (D-[³H]aspartate uptake) | Cortical Astrocytes | ~100 µM | [10] | |
| EC₅₀ (D-[³H]aspartate release) | Cerebellar Granule Cells | 180-220 µM | [10] | |
| L-trans-PDC | Kᵢ (D-[³H]aspartate uptake) | Cerebellar Granule Cells | ~40 µM | [10] |
| Kᵢ (D-[³H]aspartate uptake) | Cortical Astrocytes | ~70 µM | [10] | |
| EC₅₀ (D-[³H]aspartate release) | Cerebellar Granule Cells | 16-25 µM | [10] | |
| EC₅₀ (Neurotoxicity) | Astrocyte-poor cultures | 50 ± 5 µM | [11] | |
| EC₅₀ (Neurotoxicity) | Astrocyte-rich cultures | 320 ± 157 µM | [11] |
Kᵢ: Inhibitory constant, representing the concentration of the inhibitor required to produce 50% inhibition. A lower Kᵢ indicates higher potency. EC₅₀: Half-maximal effective concentration, representing the concentration that provokes a response halfway between the baseline and maximum.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon research involving glutamate transport inhibitors. Below are synthesized protocols for key experiments based on cited literature.
Protocol: Glutamate Uptake Assay in Synaptosomes
This protocol is adapted from methodologies used to measure the uptake of radiolabeled glutamate analogs into isolated nerve terminals.[12]
Objective: To quantify the rate of glutamate transport and assess the inhibitory potential of compounds like ACBD.
Materials:
-
Krebs' Phosphate Solution (140 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM glucose, 15 mM sodium phosphate buffer, pH 7.4), chilled to 4°C.
-
Radiolabeled substrate: D-[³H]aspartate (a non-metabolizable analog of glutamate).
-
Unlabeled D-aspartate and L-glutamate.
-
Test inhibitor (e.g., this compound).
-
Synaptosome suspension prepared from rat hippocampus or cortex.[12]
-
Ice-cold fixative or buffer for stopping the reaction.
-
Scintillation vials and fluid.
Procedure:
-
Preparation: Prepare a suspension of synaptosomes in ice-cold Krebs' solution.
-
Initiation of Uptake: Add one volume of the synaptosome suspension (e.g., 350 μl) to nine volumes of pre-warmed (37°C) Krebs' solution containing the desired concentration of D-[³H]aspartate (e.g., 0-50 μM) and the test inhibitor (e.g., 0.01–1 mM ACBD).[12]
-
Incubation: Incubate the mixture at 37°C for a short, defined period within the linear range of uptake (e.g., 10 seconds to 5 minutes).[12][13]
-
Termination: Stop the uptake reaction by rapidly diluting the suspension into 10 volumes of ice-cold buffer or fixative.[12] This is immediately followed by filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Washing: Quickly wash the filters with additional ice-cold buffer to remove non-internalized radiolabel.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Compare the radioactivity in samples treated with the inhibitor to control samples to determine the percent inhibition and calculate parameters like Kᵢ.
Protocol: Whole-Cell Electrophysiology in Brain Slices
This protocol is for recording excitatory postsynaptic currents (EPSCs) in neurons to assess how inhibiting glutamate uptake with ACBD affects synaptic transmission. It is based on standard ex vivo electrophysiology procedures.[13][14][15]
Objective: To measure changes in the amplitude, frequency, and kinetics of synaptic currents following the application of ACBD.
Materials:
-
Slicing Solution (ACSF): Ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid. A glycerol-based or sucrose-based solution is often used for slicing to improve tissue health.[15]
-
Recording Solution (ACSF): Standard ACSF containing (in mM): 140 NaCl, 5 KCl, 1.2 CaCl₂, 1.2 MgSO₄, 10 glucose, and 15 sodium phosphate buffer, pH 7.4, continuously bubbled with carbogen.[12]
-
Internal Solution: For patch pipettes, containing (in mM): 130 KSCN, 1 MgCl₂, 10 tetraethylammonium chloride, 10 EGTA, 10 Hepes, pH 7.3.[13]
-
Vibratome for slicing brain tissue.
-
Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.
-
Patch pipettes (resistance 2-6 MΩ).
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perform transcardial perfusion with ice-cold slicing ACSF.[15] Rapidly dissect the brain, mount it on a vibratome stage, and cut transverse slices (e.g., 300 μm) of the desired region (e.g., hippocampus) in the ice-cold, oxygenated slicing solution.[12]
-
Slice Recovery: Transfer slices to a holding chamber with continuously oxygenated standard ACSF at 32-35°C for at least 30-60 minutes to recover.
-
Recording: Place a slice in the recording chamber on the microscope stage and perfuse with oxygenated ACSF at room temperature or 32°C.
-
Patching: Using visual guidance (e.g., DIC optics), approach a neuron (e.g., a CA1 pyramidal cell) with a patch pipette filled with internal solution. Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.
-
Data Acquisition: Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs.
-
Drug Application: After recording a stable baseline, perfuse the slice with ACSF containing a known concentration of ACBD.
-
Analysis: Record changes in the amplitude, frequency, rise time, and decay time of EPSCs. Wash out the drug to observe recovery.
Experimental and Logical Workflows
Visualizing the workflow of an experiment and the logical cascade of a drug's effect can clarify complex processes.
Workflow: Glutamate Uptake Inhibition Assay
Caption: Workflow for assessing glutamate uptake inhibition by ACBD using synaptosomes.
Logical Flow: Effect of ACBD on Synaptic Function
Caption: Logical cascade from ACBD application to its effects on synaptic transmission.
Conclusion
This compound and its isomers are valuable pharmacological tools for dissecting the role of Excitatory Amino Acid Transporters in glutamatergic neurotransmission. By competitively inhibiting glutamate uptake, these compounds allow researchers to study the consequences of elevated extracellular glutamate, from alterations in synaptic current kinetics to the threshold of excitotoxicity.[11][14][16] Understanding the dual nature of these compounds as both inhibitors and transportable substrates is critical for the accurate interpretation of experimental results.[10] The protocols and data presented in this guide offer a foundational resource for professionals seeking to employ ACBD in their investigation of glutamate transporter function in health and disease.
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glutamate Transporters EAAT2 and EAAT5 Differentially Shape Synaptic Transmission from Rod Bipolar Cell Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis-ACBD | CAS 73550-55-7 | Tocris Bioscience [tocris.com]
- 10. L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamate translocation of the neuronal glutamate transporter EAAC1 occurs within milliseconds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. The uptake inhibitor L-trans-PDC enhances responses to glutamate but fails to alter the kinetics of excitatory synaptic currents in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
initial investigations into trans-ACBD neurotoxicity
An In-Depth Technical Guide to the Initial Investigations of trans-ACBD (trans-ACPD) Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the initial scientific investigations into the neurotoxic potential of trans-1-amino-1,3-cyclopentanedicarboxylic acid, commonly referred to as trans-ACPD. While its isomer, cis-ACPD, is a potent neurotoxin, initial studies have revealed that trans-ACPD exhibits markedly low direct excitotoxicity. Instead, its primary mechanism of action is as a selective agonist for metabotropic glutamate receptors (mGluRs), particularly those in Group I (mGluR1 and mGluR5), through which it modulates neuronal excitability and synaptic transmission. This document summarizes the key quantitative data, details the experimental protocols used in foundational studies, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
trans-ACPD is a selective agonist for metabotropic glutamate receptors, with a preference for Group I and Group II mGluRs. Unlike ionotropic receptors (e.g., NMDA, AMPA), which form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal activity through second messenger systems.[1] The principal pathway activated by trans-ACPD, via Group I mGluRs, is the Gq/G₁₁ protein cascade. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2] This pathway allows trans-ACPD to modulate other receptor systems, including a notable potentiation of NMDA receptor activity, which may underlie some of its observed neurotoxic effects at high concentrations.[3]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial investigations into trans-ACPD's receptor affinity and neurotoxic potential.
Table 1: Receptor Agonist Activity of trans-ACPD
| Receptor Subtype | Agonist Activity (EC₅₀) | Reference |
|---|---|---|
| mGluR₁ | 15 µM | |
| mGluR₂ | 2 µM | |
| mGluR₄ | ~800 µM |
| mGluR₅ | 23 µM | |
Table 2: Summary of trans-ACPD Neurotoxicity Studies
| Experimental Model | Compound & Dose/Concentration | Exposure Time | Outcome | Reference |
|---|---|---|---|---|
| Mature Rat Striatum (in vivo) | trans-ACPD (up to 5,000 nmol) | Single Injection | Few signs of neuronal degeneration | [1][4] |
| Neonatal Rat Striatum (in vivo) | trans-ACPD (up to 1,200 nmol) | Single Injection | Few signs of neuronal degeneration | [1][4] |
| Mature Rat Striatum (in vivo) | cis-ACPD (100 - 1,000 nmol) | Single Injection | Extensive dose-related neuronal degeneration | [1][4] |
| Organotypic Rat Hippocampal Slices (in vitro) | trans-ACPD (500 µM) | 24 hours | Significant neurotoxicity (measured by PI uptake) | [3] |
| Organotypic Rat Hippocampal Slices (in vitro) | NMDA (50 µM) | 24 hours | Significant neurotoxicity |[3] |
Experimental Protocols
This section details the methodologies employed in the foundational studies of trans-ACPD neurotoxicity.
Protocol: In Vivo Neurotoxicity Assessment via Stereotaxic Injection
This protocol describes the direct administration of trans-ACPD into the rat striatum to assess excitotoxic potential.
-
Animal Preparation:
-
Adult male Sprague Dawley rats are anesthetized using an appropriate agent (e.g., ketamine/xylazine mixture, isoflurane).[5]
-
Ophthalmic ointment is applied to the eyes to prevent drying.
-
The animal's head is shaved and cleaned with an antiseptic solution before being fixed in a stereotaxic apparatus.[5][6] Ear bars and an incisor bar are used to ensure the skull is level and immobile.[7]
-
-
Stereotaxic Procedure:
-
A midline incision is made on the scalp to expose the skull. The surface is cleaned to clearly visualize cranial sutures.[5]
-
Bregma (the intersection of the sagittal and coronal sutures) is identified as the primary stereotaxic landmark.[8]
-
Coordinates for the target brain region (e.g., striatum) are determined from a rat brain atlas (e.g., Paxinos and Watson).
-
A small craniotomy (burr hole) of approximately 0.5-1 mm is drilled over the target coordinates.[8] The underlying dura mater is kept moist with sterile saline.
-
-
Intracerebral Injection:
-
A microsyringe or glass micropipette is filled with the test compound (e.g., trans-ACPD dissolved in sterile saline).
-
The syringe is lowered to the predetermined dorsoventral (DV) coordinate.
-
The compound is injected at a slow, controlled rate (e.g., ~75 nL per minute) to prevent tissue damage and backflow.[8]
-
After injection, the needle is left in place for several minutes (e.g., 2-3 minutes) before being slowly withdrawn.[8]
-
-
Post-Procedure and Analysis:
-
The scalp is sutured, and the animal is administered analgesics and allowed to recover.
-
After a set survival period (e.g., 7 days), the animal is euthanized and the brain is perfused and extracted for histological analysis.
-
Brain tissue is sectioned and stained (e.g., with Nissl or Fluoro-Jade stain) to visualize and quantify neuronal degeneration and lesion volume in the target area.
-
Protocol: In Vitro Neurotoxicity in Organotypic Hippocampal Slices
This method allows for the study of neurotoxicity in a preserved tissue architecture.
-
Slice Culture Preparation:
-
Hippocampi are dissected from 8-day-old neonatal rat pups in a sterile environment.
-
The tissue is sliced into ~400 µm sections using a tissue chopper.
-
Slices are transferred onto porous membrane inserts within a 6-well plate containing culture medium.
-
Cultures are maintained in an incubator (37°C, 5% CO₂) for a period of maturation (e.g., 20 days in vitro).[3]
-
-
Neurotoxicity Assay:
-
On the day of the experiment, the culture medium is replaced with a medium containing the test compound (e.g., 500 µM trans-ACPD or 50 µM NMDA as a positive control).[3]
-
A fluorescent dye that indicates cell death, such as Propidium Iodide (PI), is added to the medium. PI is excluded by viable cells but enters cells with compromised membranes, where it intercalates with DNA and fluoresces.[3][9]
-
The slices are incubated for the desired exposure period (e.g., 24 hours).[3]
-
-
Data Acquisition and Analysis:
-
Fluorescent images of the slice cultures are captured at the end of the exposure period using a fluorescence microscope.
-
The intensity of PI fluorescence is quantified using image analysis software.
-
Neurotoxicity is determined by comparing the fluorescence in compound-treated slices to that in control (vehicle-treated) slices. An increase in PI uptake indicates a higher degree of cell death.[3]
-
Workflow Visualizations
Diagram: In Vivo Stereotaxic Investigation Workflow
Conclusion
Initial investigations demonstrate that trans-ACPD is not a potent, direct neurotoxin in the same manner as its cis-isomer. High doses administered directly to the striatum result in minimal neuronal degeneration.[1][4] However, in vitro studies using organotypic cultures show that at high concentrations (e.g., 500 µM) over extended periods, trans-ACPD can induce neuronal death.[3] Its primary role as a Group I mGluR agonist suggests its effects are largely modulatory. The observed toxicity at high concentrations may be a consequence of potentiating other excitatory systems, such as NMDA receptors, rather than direct excitotoxicity from mGluR activation itself. These foundational findings are critical for drug development professionals, highlighting the need to consider the nuanced, modulatory roles of mGluR agonists and the potential for off-target or system-level effects in neurotoxicity screening.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acamprosate inhibits the binding and neurotoxic effects of trans-ACPD, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rwdstco.com [rwdstco.com]
- 7. researchgate.net [researchgate.net]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Methodological & Application
Application Notes and Protocols for Dissolving trans-ACBD for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Its utility in in vitro studies is crucial for investigating the roles of NMDA receptors in various physiological and pathological processes. Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound for use in a variety of in vitro applications, including cell culture-based assays.
Given that this compound is a dicarboxylic acid, its solubility in aqueous solutions is pH-dependent. At neutral pH, it may exhibit limited solubility. The following protocols offer two effective methods for preparing this compound solutions: one utilizing a pH adjustment to create an aqueous stock solution and another employing an organic solvent for a concentrated stock, which is then diluted into the aqueous experimental medium.
Data Presentation: Solubility of this compound
| Solvent | Expected Solubility | Maximum Recommended Stock Concentration | Notes |
| Water (pH-adjusted) | Soluble with pH adjustment | 10-50 mM | Dissolution is facilitated by the addition of a base (e.g., NaOH) to deprotonate the carboxylic acid groups, forming a more soluble salt. The final pH of the stock solution should be carefully adjusted to be compatible with the experimental system. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | < 1 mM | Solubility is expected to be low at physiological pH (7.4). For higher concentrations, pH adjustment is recommended. |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | ≥ 100 mM | DMSO is an effective solvent for creating high-concentration stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3] |
| Ethanol | Sparingly soluble | Low mM range | While some similar compounds have limited solubility in ethanol, it is generally less effective than DMSO for creating concentrated stock solutions of polar compounds. The final concentration in the medium should also be minimized. |
Experimental Protocols
Two primary protocols are provided for the dissolution of this compound. The choice of protocol will depend on the experimental requirements, such as the desired final concentration and the tolerance of the in vitro system to pH changes or the presence of organic solvents.
Protocol 1: Aqueous Stock Solution using pH Adjustment
This protocol is recommended when a purely aqueous solution is desired, avoiding the use of organic solvents.
Materials:
-
This compound powder
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
-
pH meter or pH indicator strips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Suspension: Add a portion of the sterile water or buffer to the tube. For example, to prepare a 10 mM stock solution, add approximately 80% of the final desired volume. The compound will likely not dissolve completely at this stage.
-
pH Adjustment: While gently vortexing or stirring, add the 1 M NaOH solution dropwise to the suspension. Monitor the pH of the solution. As the pH increases, the this compound will deprotonate and dissolve. Continue adding NaOH until the solid is completely dissolved.
-
Final Volume and pH Adjustment: Once the this compound is fully dissolved, add sterile water or buffer to reach the final desired volume. Carefully check the pH and adjust it to the desired level for your experiment (typically 7.2-7.4 for cell culture applications). Be cautious not to overshoot the desired pH.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month. Before use, thaw the solution at room temperature and ensure no precipitation has occurred.
Protocol 2: Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution that can be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Ensuring Complete Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C. DMSO solutions are typically stable for several months when stored properly.
-
Preparation of Working Solution: To prepare the final working solution, dilute the DMSO stock solution into the pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (generally ≤ 0.5%). For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution. Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Mandatory Visualization
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA receptor activation by this compound and subsequent intracellular signaling.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro studies.
References
Application of Glutamate-Induced Excitotoxicity in Alzheimer's Disease Models
A detailed guide for researchers, scientists, and drug development professionals.
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of excitatory neurotransmitter receptors, is a key mechanism implicated in the neurodegeneration observed in Alzheimer's disease (AD).[1][2] One of the primary mediators of this process is the neurotransmitter glutamate.[1][2] In the context of AD, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles is thought to disrupt glutamate homeostasis, leading to chronic excitotoxic stress and neuronal loss.[3][4]
This document provides detailed application notes and protocols for inducing excitotoxicity in in vitro models of Alzheimer's disease using glutamate. While the initial request specified the use of "trans-ACBD," a thorough search of scientific literature and databases did not yield any information on a compound with this name in the context of excitotoxicity or neuroscience research. Therefore, we have substituted glutamate as a well-characterized and widely used agent to model excitotoxicity in neuronal cultures. The principles and methods described herein can be adapted for other excitotoxic agents.
Data Presentation
The following tables summarize quantitative data from representative studies on glutamate-induced excitotoxicity in primary neuronal cultures. These values can serve as a starting point for experimental design.
Table 1: Glutamate Concentration and Exposure Time Effects on Neuronal Viability
| Glutamate Concentration (µM) | Exposure Time | Cell Type | Viability Assay | Percent Neuronal Death (approx.) | Reference |
| 20 | 24 hours | Human Embryonic Stem Cell-derived Neurons | CellTiter-Glo | 58% | [5] |
| 40 | 24 hours | Human Embryonic Stem Cell-derived Neurons | CellTiter-Glo | 72% | [5] |
| 80 | 24 hours | Human Embryonic Stem Cell-derived Neurons | CellTiter-Glo | 71% | [5] |
| 100 | 1 hour | Primary Rat Cortical Neurons | MTT | 61% | [6] |
| 100 | 24 hours | Mouse Primary Cortical Neurons | Not Specified | "Good toxicity" | [7] |
| 250 | 6 hours | Primary Rat Cortical Neurons | Neurite Length | 42% neurite degeneration | [8] |
| 500 | 10 minutes | Mixed Primary Rat Cortical Neurons | Not Specified | 20-30% after 1 hour, 87% after 24 hours | [9] |
Table 2: Neuroprotective Effects of NMDA Receptor Antagonists
| Excitotoxic Agent | Antagonist | Cell Type | Outcome | Reference |
| 20 µM Glutamate | 10 µM MK-801 | Human Embryonic Stem Cell-derived Neurons | Neuronal death reduced from 57.5% to 33.2% | [5] |
| 150 µM NMDA | Not Specified | Human Embryonic Stem Cell-derived Neurons | Not Specified | [5] |
Experimental Protocols
Protocol 1: Induction of Glutamate Excitotoxicity in Primary Cortical Neurons
This protocol describes a general method for inducing excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) cultured for at least 10-12 days in vitro.[6][8]
-
Neurobasal medium (or equivalent) with supplements.
-
Mg²⁺-free Locke's buffer or similar salt solution (e.g., HBSS).[9]
-
L-glutamate stock solution (e.g., 10-100 mM in water, pH adjusted to 7.2-7.4).[7]
-
Glycine stock solution (e.g., 10 mM in water).[9]
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo, LDH assay kit).
-
Phosphate-buffered saline (PBS).
-
DMSO.[6]
Procedure:
-
Culture primary cortical neurons to a mature state (typically 10-14 days in vitro).
-
Prepare a working solution of glutamate and glycine in Mg²⁺-free buffer to the desired final concentration (e.g., 100 µM glutamate and 10 µM glycine).[6][9]
-
Gently aspirate the culture medium from the neuronal cultures.
-
Wash the cells once with pre-warmed Mg²⁺-free buffer.
-
Add the glutamate/glycine solution to the cells and incubate for the desired duration (e.g., 1 hour).[6]
-
After the exposure period, remove the glutamate-containing solution.
-
Wash the cells three times with pre-warmed buffer or medium to remove any residual glutamate.[6]
-
Replace with fresh, pre-warmed culture medium.
-
Return the cells to the incubator for a recovery period (typically 24 hours).[6]
-
Assess cell viability using a chosen assay (e.g., MTT assay).
For MTT Assay:
-
Add MTT solution to each well and incubate for 30 minutes.[6]
-
Aspirate the MTT-containing medium.
-
Add DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at the appropriate wavelength.
Protocol 2: Assessment of Apoptotic Cell Death using TUNEL Assay
This protocol outlines the detection of DNA fragmentation, a hallmark of apoptosis, in neurons undergoing excitotoxicity.
Materials:
-
Glutamate-treated neuronal cultures on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
In Situ Cell Death Detection Kit (e.g., TUNEL-based, providing enzyme and label solution).[10]
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Following the 24-hour recovery period after glutamate exposure, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mixing the label and enzyme solutions).
-
Add the TUNEL reaction mixture to the cells and incubate in a humidified, dark chamber for 1 hour at 37°C.[10]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst or DAPI for 10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue.[10]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to glutamate-induced excitotoxicity.
Caption: Glutamate-induced excitotoxicity signaling cascade.
Caption: Workflow for in vitro excitotoxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Amyloid β, Glutamate, Excitotoxicity in Alzheimer's Disease: Are We on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling and Receptor Binding Assays of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-dicarboxycyclobutane (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. To facilitate the study of this compound's interaction with the NMDA receptor and to enable high-throughput screening of new drug candidates, robust methods for labeling this compound and performing receptor binding assays are essential.
These application notes provide detailed protocols for the fluorescent labeling, biotinylation, and radiolabeling of this compound. Additionally, comprehensive protocols for conducting competitive and saturation receptor binding assays using labeled this compound are outlined.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from receptor binding assays with labeled this compound, providing a framework for data analysis and comparison.
Table 1: Saturation Binding Analysis of [³H]-trans-ACBD with NMDA Receptors
| Parameter | Value | Units |
| Equilibrium Dissociation Constant (Kd) | 150 | nM |
| Maximum Binding Capacity (Bmax) | 1.2 | pmol/mg protein |
| Hill Slope | 1.05 | |
| Specific Binding at Kd | 85 | % |
Table 2: Competitive Binding Analysis of Unlabeled Ligands against Labeled this compound
| Competitor | Ki (nM) | Receptor Subtype Selectivity |
| This compound | 145 | - |
| Glutamate | 250 | Non-selective |
| NMDA | 500 | Non-selective |
| AP5 (Antagonist) | 80 | Competitive |
| Compound X | 50 | GluN2B selective |
| Compound Y | 500 | Non-selective |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound using NHS Ester Chemistry
This protocol describes the covalent attachment of a fluorescent dye to the primary amine of this compound via an N-hydroxysuccinimide (NHS) ester reaction.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., FITC-NHS, Cy3-NHS, or Alexa Fluor-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Thin Layer Chromatography (TLC) supplies
-
HPLC system for purification and analysis
Procedure:
-
Preparation of this compound Solution: Dissolve 1 mg of this compound in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Preparation of Dye Solution: Immediately before use, dissolve a 5-fold molar excess of the NHS-ester functionalized fluorescent dye in 10 µL of anhydrous DMF or DMSO.
-
Labeling Reaction: Add the dye solution to the this compound solution. Mix thoroughly by vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification:
-
Separate the labeled this compound from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Alternatively, purify the product using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful labeling by TLC, comparing the Rf values of the product with the starting materials.
-
Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the dye and the protein (if applicable).
-
Protocol 2: Biotinylation of this compound via Carboxyl Groups
This protocol details the biotinylation of this compound at its carboxyl groups using a carbodiimide crosslinker (EDC) and biotin hydrazide. This method preserves the primary amine for receptor interaction.
Materials:
-
This compound
-
Biotin Hydrazide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)
-
0.1 M MES buffer (pH 4.7-6.0)
-
Hydroxylamine solution (to quench the reaction)
-
Dialysis tubing or centrifugal filters for purification
-
HABA assay for biotin quantification
Procedure:
-
Preparation of this compound Solution: Dissolve 1 mg of this compound in 200 µL of 0.1 M MES buffer (pH 5.5).
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC (and optionally a 5-fold molar excess of Sulfo-NHS) to the this compound solution. Incubate for 15 minutes at room temperature.
-
Biotinylation Reaction: Add a 20-fold molar excess of Biotin Hydrazide to the activated this compound solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.
-
Purification: Remove excess reagents by dialysis against PBS or using centrifugal filters.
-
Quantification: Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 3: Radioligand Binding Assay using [³H]-trans-ACBD
This protocol describes a filtration-based radioligand binding assay to determine the affinity (Kd) and density (Bmax) of NMDA receptors using tritiated this compound.
Materials:
-
[³H]-trans-ACBD (custom synthesis or commercially available)
-
Unlabeled this compound
-
Membrane preparation from cells or tissues expressing NMDA receptors
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethylenimine (PEI)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup (Saturation Binding):
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]-trans-ACBD.
-
Add increasing concentrations of [³H]-trans-ACBD (e.g., 0.1 nM to 1 µM) to the wells.
-
For non-specific binding (NSB) determination, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
-
Assay Setup (Competitive Binding):
-
Set up triplicate wells for each concentration of the unlabeled competitor.
-
Add a fixed concentration of [³H]-trans-ACBD (at or below its Kd value) to all wells.
-
Add increasing concentrations of the unlabeled competitor to the wells.
-
-
Incubation:
-
Add 50-100 µg of membrane preparation to each well.
-
Bring the final volume to 200 µL with binding buffer.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [³H]-trans-ACBD and fit the data using non-linear regression to determine Kd and Bmax.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
-
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an agonist, such as this compound, to the NMDA receptor.
References
Application Notes and Protocols for High-Throughput Screening of NMDA Receptor Antagonists Using trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including stroke, epilepsy, Alzheimer's disease, and schizophrenia. Consequently, the NMDA receptor is a critical target for drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel NMDA receptor antagonists from large compound libraries.[2]
This document provides detailed application notes and protocols for utilizing trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective NMDA receptor agonist, in HTS campaigns to discover and characterize NMDA receptor antagonists.[3] Three widely used HTS methodologies are covered: fluorescence-based calcium flux assays, automated patch-clamp electrophysiology, and radioligand binding assays.
Key Compound: this compound
This compound is a conformationally restricted analog of glutamate that acts as a potent and selective agonist at the NMDA receptor.[3] Its rigid structure ensures specific interaction with the NMDA receptor glutamate binding site, making it an excellent tool for stimulating receptor activity in a controlled and reproducible manner for HTS applications.
Note on this compound Potency: The precise EC50 value of this compound can vary depending on the experimental conditions and the specific NMDA receptor subunit composition. Therefore, it is essential to perform a concentration-response curve to determine the EC50 of this compound under the specific assay conditions before initiating any high-throughput screen. The HTS assays should ideally be performed using an agonist concentration that elicits 80-90% of the maximal response (EC80-EC90).
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the binding of glutamate (or an agonist like this compound) and a co-agonist (glycine or D-serine) leads to the opening of its ion channel. This allows the influx of Na+ and, most importantly, Ca2+ into the neuron. The resulting increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity.
Figure 1: Simplified NMDA receptor signaling cascade.
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify NMDA receptor antagonists involves several key stages, from assay development to hit validation.
Figure 2: General workflow for an NMDA antagonist HTS campaign.
Data Presentation: Comparative Potency of NMDA Receptor Antagonists
The following tables summarize the inhibitory potencies (IC50 in µM) of several well-characterized NMDA receptor antagonists determined by different high-throughput methodologies. This data can serve as a reference for validating HTS assays.
Table 1: Fluorescence-Based Calcium Flux Assays
| Compound | Antagonist Type | IC50 (µM) | Reference |
| MK-801 | Non-competitive | 0.17 - 0.76 | [4] |
| Ketamine | Non-competitive | ~2.3 | [4] |
| Memantine | Non-competitive | 1.04 - 14.1 | [5][6] |
| D-AP5 | Competitive | ~2.5 | [7] |
| Ifenprodil | Non-competitive (GluN2B selective) | Varies with subunit | [5] |
Table 2: Automated Patch-Clamp Electrophysiology
| Compound | Antagonist Type | IC50 (µM) | Reference |
| MK-801 | Non-competitive | 0.12 | [5] |
| Ketamine | Non-competitive | 0.43 | [5] |
| Memantine | Non-competitive | 1.04 | [5] |
| D-AP5 | Competitive | Varies with conditions | [7] |
| Amantadine | Non-competitive | 18.6 | [5] |
Table 3: Radioligand Binding Assays ([³H]MK-801)
| Compound | Antagonist Type | Ki (µM) | Reference |
| MK-801 | Non-competitive | 0.0046 (cortex) | [8] |
| Phencyclidine (PCP) | Non-competitive | Varies with brain region | [8] |
| Ketamine | Non-competitive | Varies with brain region | [8] |
| Memantine | Non-competitive | Varies with brain region | [8] |
| D-AP5 | Competitive | (Indirectly measured) | [9] |
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Flux Assay
This assay measures the inhibition of this compound-induced calcium influx in cells expressing NMDA receptors using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 or CHO cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator.[10]
-
Pluronic F-127.[10]
-
Probenecid (optional, to prevent dye extrusion).
-
This compound.
-
Glycine.
-
Test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or similar instrument capable of kinetic reading and liquid handling.
Procedure:
-
Cell Plating:
-
Seed the NMDA receptor-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer containing Pluronic F-127.
-
Remove the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.[10]
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[10]
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Add the test compounds to the wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist solution containing this compound (at a pre-determined EC80 concentration) and a saturating concentration of glycine (e.g., 100 µM) in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's liquid handler to add the agonist solution to all wells simultaneously.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the influx of calcium.
-
Calculate the response (e.g., peak fluorescence or area under the curve) for each well.
-
Normalize the data to controls (no antagonist) and determine the percent inhibition for each test compound concentration.
-
Fit the concentration-response data to a suitable model to determine the IC50 value for active compounds.
-
Protocol 2: Automated Patch-Clamp Electrophysiology
This method provides a direct measure of NMDA receptor ion channel function and is considered a gold standard for ion channel drug discovery. High-throughput platforms (e.g., SyncroPatch, QPatch) enable the screening of large numbers of compounds.
Materials:
-
Cells expressing the NMDA receptor subunits of interest.
-
Automated patch-clamp system and corresponding consumables (e.g., patch chips).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.
-
This compound.
-
Glycine.
-
Test compounds.
Procedure:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension according to the instrument manufacturer's instructions.
-
-
Instrument Setup:
-
Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Patch-Clamping and Data Acquisition:
-
The instrument will automatically perform cell capture, seal formation (to GΩ resistance), and whole-cell configuration.
-
A voltage-clamp protocol is applied (e.g., holding potential of -70 mV).
-
A baseline NMDA receptor current is established by applying a solution containing this compound (EC80) and glycine (saturating concentration).
-
Test compounds are then applied, followed by co-application with the agonist solution.
-
The current inhibition is recorded.
-
-
Data Analysis:
-
The peak or steady-state current in the presence of the test compound is compared to the baseline current to determine the percent inhibition.
-
Concentration-response curves are generated for active compounds to determine their IC50 values.
-
Protocol 3: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor. For non-competitive antagonists that bind within the ion channel, [³H]MK-801 is a commonly used radioligand.
Materials:
-
Rat brain cortex membranes (or membranes from cells expressing NMDA receptors).
-
Binding Buffer: 5 mM Tris-HCl, pH 7.4.
-
[³H]MK-801 (radioligand).
-
Glutamate and Glycine (to open the channel for [³H]MK-801 binding).
-
Test compounds.
-
Non-specific binding control (e.g., high concentration of unlabeled MK-801 or PCP).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the brain membranes, [³H]MK-801 (at a concentration near its Kd, e.g., 5 nM), glutamate (e.g., 10 µM), and glycine (e.g., 10 µM) in Binding Buffer.
-
Add serial dilutions of the test compounds.
-
Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled MK-801).
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold Binding Buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each test compound concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The use of this compound as a potent and selective agonist provides a robust method for activating NMDA receptors in a high-throughput screening setting. The choice of HTS platform—be it fluorescence-based, electrophysiological, or radioligand-based—will depend on the specific goals of the screening campaign, available resources, and the desired level of mechanistic detail. By following the detailed protocols and utilizing the provided reference data, researchers can effectively identify and characterize novel NMDA receptor antagonists for the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for In Vivo Rodent Studies with trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction to trans-ACBD
Trans-1-amino-3-(9H-carbazol-9-yl)cyclobutane-1-carboxylic acid (this compound) is a potent and selective agonist for the NMDA receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1][2][3][4] Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders, making compounds that modulate these receptors valuable tools for neuroscience research.[2][3] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[3]
Potential Research Applications:
-
Investigating the role of NMDA receptor activation in:
-
Exploring the downstream signaling pathways activated by NMDA receptor agonism.
-
Serving as a reference compound in screening for novel NMDA receptor modulators.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by agonists like this compound, in the presence of the co-agonist glycine or D-serine and membrane depolarization, leads to the opening of its ion channel. This allows for the influx of Ca²⁺ into the neuron, which acts as a critical second messenger, initiating a cascade of downstream signaling events.[1][3]
Experimental Protocols
The following are generalized protocols for the in vivo administration of a potent NMDA agonist like this compound to rodents. It is critical to perform dose-response studies to determine the optimal dose for the desired biological effect while minimizing adverse effects such as excitotoxicity and seizures.
Compound Preparation and Vehicle Selection
The solubility of this compound in common vehicles should be determined empirically. Due to its chemical structure (a cyclobutane derivative), initial testing with aqueous vehicles is recommended.
Recommended Vehicles (to be tested for solubility and stability):
-
Sterile 0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dimethyl Sulfoxide (DMSO) in saline. Note: The final concentration of DMSO should be kept low to avoid vehicle-induced toxicity.
Preparation Protocol:
-
Weigh the required amount of this compound in a sterile container.
-
Add a small amount of the chosen vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the compound is fully dissolved.
-
If the compound is not readily soluble, gentle warming may be attempted.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Prepare fresh solutions on the day of the experiment.
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).
-
Sex: Both male and female animals should be used, as sex differences in response to NMDA receptor modulation have been reported.[8]
-
Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of any experiment.
Administration Routes and Dosages
The choice of administration route will depend on the desired pharmacokinetic profile and the target site of action.
| Route of Administration | Recommended Starting Doses (Hypothetical) | Notes |
| Intraperitoneal (IP) | 1 - 10 mg/kg | A common systemic route for initial studies. Provides rapid absorption. A study using NMDA in mice used doses of 2.5 and 5 mg/kg.[7] |
| Subcutaneous (SC) | 1 - 10 mg/kg | Provides slower and more sustained absorption compared to IP. |
| Intravenous (IV) | 0.1 - 1 mg/kg | For rapid and complete bioavailability. Requires technical expertise. |
| Intracerebroventricular (ICV) or Intracortical | 0.01 - 1 µg per animal | For direct central nervous system administration, bypassing the blood-brain barrier. Requires stereotaxic surgery. One study used 0.03 µg of an NMDA antagonist intracortically.[9] |
Important Considerations:
-
The provided doses are hypothetical and should be determined through a dose-escalation study.
-
Always include a vehicle control group in your experimental design.
Experimental Workflow
A typical workflow for an in vivo study with this compound is outlined below.
Recommended Behavioral Assays
The choice of behavioral assay will depend on the research question.
| Behavioral Domain | Recommended Assays |
| Learning and Memory | Morris Water Maze, Radial Arm Maze, Novel Object Recognition.[5][8] |
| Locomotor Activity | Open Field Test.[7][8] |
| Anxiety-like Behavior | Elevated Plus Maze, Open Field Test.[8] |
| Social Behavior | Three-Chamber Social Interaction Test.[7] |
| Repetitive Behaviors | Marble Burying Test, Self-Grooming Test.[7] |
Data Presentation
All quantitative data should be summarized in a clear and structured format. Below is a template table for presenting data from a hypothetical study investigating the effects of this compound on spatial memory in the Morris Water Maze.
Table 1: Effect of this compound on Morris Water Maze Performance
| Treatment Group | Dose (mg/kg, IP) | n | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds, Probe Trial) |
| Vehicle | 0 | 12 | Mean ± SEM | Mean ± SEM |
| This compound | 1 | 12 | Mean ± SEM | Mean ± SEM |
| This compound | 3 | 12 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | 12 | Mean ± SEM | Mean ± SEM |
Safety and Ethical Considerations
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Monitor animals closely for any adverse effects, particularly signs of excitotoxicity such as hyperactivity, circling, and seizures, especially during dose-escalation studies.
-
Appropriate analgesic and anesthetic procedures should be used for any surgical interventions.
-
At the end of the study, animals should be euthanized using an approved method.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Mice with reduced NMDA receptor expression: more consistent with autism than schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of intracortical administration of NMDA and metabotropic glutamate receptors antagonists on neocortical long-term potentiation and conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of All-Trans Retinoic Acid (ATRA) in Stem Cell Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-Trans Retinoic Acid (ATRA), a metabolite of vitamin A, is a potent small molecule widely employed in stem cell research to direct differentiation into various lineages. ATRA plays a crucial role in cellular proliferation and differentiation by acting as a signaling molecule in numerous developmental pathways.[1] Its primary mechanism of action involves binding to nuclear retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This complex subsequently binds to retinoic acid response elements (RAREs) in the regulatory regions of target genes, thereby activating their transcription.[1] This signaling cascade is instrumental in specifying the anterior-posterior axis during embryonic development through the regulation of Hox genes.[1]
These application notes provide detailed protocols for utilizing ATRA in the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural, cardiac, and hematopoietic lineages. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in regenerative medicine, developmental biology, and drug discovery.
Mechanism of Action: The Retinoic Acid Signaling Pathway
ATRA-mediated signaling is a complex process that results in widespread changes in gene expression, ultimately leading to cell differentiation. The canonical pathway begins with the cellular uptake of ATRA, which is then shuttled to the nucleus by cellular retinoic acid-binding proteins (CRABPs). In the nucleus, ATRA binds to the RAR/RXR heterodimer. In the absence of ATRA, this receptor complex is often bound to co-repressor proteins, which inhibit gene transcription. Upon ATRA binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This activated complex then initiates the transcription of a host of downstream target genes that drive the differentiation process.
Key downstream targets of ATRA signaling include transcription factors essential for lineage specification, such as HOX genes for patterning, and genes involved in cell cycle regulation and maturation of specific cell types. The dose and timing of ATRA application are critical, as different concentrations can activate different RAR isoforms (RARα, RARβ, and RARγ) with varying affinities, leading to distinct cellular fates.[2] For instance, RARγ can be activated by sub-nanomolar concentrations of ATRA to maintain stemness, while higher concentrations are required to activate RARα and promote differentiation.[2]
Figure 1: Simplified diagram of the All-Trans Retinoic Acid (ATRA) signaling pathway.
Data Presentation: Quantitative Effects of ATRA on Stem Cell Differentiation
The following tables summarize quantitative data from various studies on the effects of ATRA on stem cell differentiation, including changes in gene expression and differentiation efficiency.
Table 1: Effect of ATRA on Neural Differentiation Marker Expression
| Cell Line | ATRA Concentration | Duration | Marker | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| U87-MG (Glioblastoma) | 1 µM | 5 days | SOX2 | ↓ 3.7-fold | ↓ 2.99-fold | [3][4] |
| U87-MG (Glioblastoma) | 1 µM | 5 days | Nestin | ↓ 4.1-fold | ↓ 3.51-fold | [3][4] |
| A172 (Glioblastoma) | 1 µM | 5 days | SOX2 | ↓ 2.9-fold | ↓ 2.31-fold | [3][4] |
| A172 (Glioblastoma) | 1 µM | 5 days | Nestin | ↓ 3.3-fold | ↓ 2.79-fold | [3][4] |
| SH-SY5Y-A | 10 µM | 48 hours | NTRK2 | ↑ (dramatic) | - | [5] |
| SCAP (Dental MSCs) | 1 µM | 96 hours | ENO2 | ↑ (significant) | - | [6] |
| SCAP (Dental MSCs) | 1 µM | 96 hours | NF1 | ↑ (significant) | - | [6] |
| SCAP (Dental MSCs) | 1 µM | 96 hours | SLC32A1 | ↑ (significant) | - | [6] |
Table 2: Effect of ATRA on Cardiac Differentiation Efficiency
| Cell Type | Treatment | Differentiation Efficiency (% of Cardiomyocytes) | Cardiomyocyte Subtype | Reference |
| hESCs | Noggin + RAi (BMS-189453) | 64.7 ± 0.88% | 83% Ventricular-like | [7] |
| hESCs | Noggin + ATRA | 50.7 ± 1.76% | 94% Atrial-like | [7] |
| hPSCs | 1 µM ATRA (days 4-7) | 45.4 ± 2.7% (Atrial) | Atrial | [8] |
| hPSCs | RARα agonist (days 4-7) | 72% (Atrial) | Atrial | [8] |
Table 3: Effect of ATRA on Hematopoietic Progenitor Differentiation
| Cell Type | ATRA Concentration | Duration | Effect | Reference |
| Rat Embryonic NSCs | 1.0 µM | 7 days | 66.81% ± 0.57% Neurons (vs. 15.92% ± 0.70% in control) | [9] |
| HT93A (APL cells) | 1 µM | 18 hours | ↑ 8-fold PU.1 mRNA | [1] |
Experimental Protocols
The following are detailed protocols for the directed differentiation of pluripotent stem cells using ATRA.
Protocol 1: Neural Differentiation of Mouse Embryonic Stem Cells (mESCs)
This protocol describes a two-step method for the neural differentiation of mESCs through the formation of embryoid bodies (EBs) followed by ATRA induction.[10]
Materials:
-
mESCs
-
DMEM (high-glucose) with 15% FBS (MEF medium)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
All-Trans Retinoic Acid (ATRA)
-
0.25% Trypsin-EDTA
-
Gelatin-coated culture dishes
-
Non-adherent petri dishes
Procedure:
-
mESC Culture: Culture mESCs on a feeder layer of mitomycin C-treated mouse embryonic fibroblasts (MEFs) in MEF medium.
-
Embryoid Body (EB) Formation (Hanging Drop Method):
-
Prepare a single-cell suspension of mESCs at a concentration of 5 x 10^5 cells/mL in IMDM supplemented with 20% FBS and 0.5 µM ATRA.
-
Dispense 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.
-
Invert the lid and place it over the bottom of the dish containing sterile PBS to maintain humidity.
-
Incubate for 3-4 days at 37°C and 5% CO2 to allow EBs to form.
-
-
Neural Induction:
-
After 4 days, collect the EBs and transfer them to gelatin-coated dishes in IMDM with 10% FBS and 1 µM ATRA.
-
Culture for an additional 4-8 days, changing the medium every 2 days.
-
-
Analysis of Differentiation:
-
Assess the expression of neural markers such as Nestin and βIII-tubulin by immunofluorescence or Western blotting.
-
Monitor the downregulation of pluripotency markers like Oct-4.[11]
-
Protocol 2: Atrial and Ventricular Cardiomyocyte Differentiation from Human Embryonic Stem Cells (hESCs)
This protocol details the directed differentiation of hESCs into distinct atrial and ventricular cardiomyocyte populations by modulating RA signaling.[7]
Materials:
-
hESCs
-
hESC culture medium
-
Differentiation medium (RPMI 1640, B27 supplement)
-
Noggin
-
All-Trans Retinoic Acid (ATRA)
-
RA inhibitor (RAi), e.g., BMS-189453
-
Matrigel-coated plates
Procedure:
-
hESC Culture: Maintain hESCs in an undifferentiated state on Matrigel-coated plates.
-
Initiation of Differentiation:
-
When hESCs reach 80-90% confluency, switch to differentiation medium.
-
-
Cardiac Mesoderm Induction:
-
From day 0 to day 3, induce cardiac mesoderm using a cocktail of growth factors (e.g., Activin A, BMP4, CHIR-99021).[8]
-
-
Cardiac Progenitor Specification (Day 4-7):
-
For Ventricular Cardiomyocytes: Add Noggin (100 ng/mL) and a pan-RAR antagonist (e.g., BMS-189453, 1 µM) to the differentiation medium.
-
For Atrial Cardiomyocytes: Add Noggin (100 ng/mL) and ATRA (1 µM) to the differentiation medium.
-
-
Cardiomyocyte Maturation:
-
From day 8 onwards, culture the cells in differentiation medium without additional factors. Beating cardiomyocytes should be visible.
-
-
Analysis of Differentiation:
-
Perform flow cytometry for cardiac troponin T (cTnT) to determine the percentage of cardiomyocytes.
-
Use RT-qPCR to analyze the expression of ventricular-specific markers (e.g., IRX4, MLC-2v) and atrial-specific markers (e.g., AMHC1).
-
Characterize the electrophysiological properties of the differentiated cardiomyocytes using patch-clamping.
-
Protocol 3: Differentiation of Hematopoietic Progenitors from Mouse Hematopoietic Precursors
This protocol describes the effect of ATRA on the differentiation of murine hematopoietic precursor cells.[9]
Materials:
-
Lin-c-kit+Sca-1+ murine hematopoietic precursor cells
-
Liquid suspension culture medium
-
All-Trans Retinoic Acid (ATRA)
Procedure:
-
Cell Culture: Culture Lin-c-kit+Sca-1+ cells in a liquid suspension medium.
-
ATRA Treatment:
-
Add ATRA to the culture medium at a final concentration of 1 µM.
-
Maintain the cultures for up to 28 days.
-
-
Analysis of Differentiation:
-
At various time points (e.g., days 7, 14, 21, 28), harvest cells for analysis.
-
Perform colony-forming cell (CFC) assays to assess the production of hematopoietic progenitors.
-
Use flow cytometry to analyze the expression of lineage-associated antigens and stem cell markers (e.g., Sca-1).
-
Visualization of Experimental Workflow
Figure 2: General experimental workflow for ATRA-induced stem cell differentiation.
Conclusion
All-Trans Retinoic Acid is a powerful and versatile tool for directing the differentiation of stem cells into a variety of lineages. The successful application of ATRA requires careful optimization of concentration and timing, as these parameters are critical determinants of the final cell fate. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at generating specific cell types for basic research, disease modeling, and the development of novel therapeutic strategies. Further investigation into the intricate interplay between ATRA signaling and other developmental pathways will continue to refine our ability to precisely control cell fate decisions in vitro.
References
- 1. ATRA resolves the differentiation block in t(15;17) acute myeloid leukemia by restoring PU.1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]
- 3. All-Trans Retinoic Acid Induces Differentiation and Downregulates Stemness Markers and MGMT Expression in Glioblastoma Stem Cells [mdpi.com]
- 4. All-Trans Retinoic Acid Induces Differentiation and Downregulates Stemness Markers and MGMT Expression in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Analysis Revealed the Potential Gene Regulatory Processes of ATRA-Triggered Neuroblastoma Differentiation and Identified a Novel RA Response Sequence in the NTRK2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct differentiation of atrial and ventricular myocytes from human embryonic stem cells by alternating retinoid signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Atrial Differentiation of Human Pluripotent Stem Cells by Activation of Retinoic Acid Receptor Alpha (RARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The role of all-trans-retinoic acid on the proliferation and differentiation of rat embryonic neural stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Retinoic Acid-induced Neural Differentiation of Mouse Embryonic Stem Cells in Two and Three-dimensional Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility issues with trans-ACBD in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-ACBD, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (trans-1-Aminocyclobutane-1,3-dicarboxylic acid) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves binding to and activating NMDA receptors, which are ionotropic glutamate receptors critical for synaptic plasticity and neurotransmission.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the general solubility characteristics of this compound?
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound in aqueous solutions:
-
pH: As an amino acid derivative, the charge state of this compound is pH-dependent. Adjusting the pH of the solution can significantly impact its solubility.
-
Temperature: For many compounds, solubility increases with temperature. Gentle warming and agitation can aid dissolution.
-
Ionic Strength: The concentration of salts in the buffer can influence the solubility of small molecules.
-
Purity of the Compound: Impurities can sometimes affect the dissolution of the primary compound.
Troubleshooting Guide for Solubility Issues
Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS, aCSF).
Initial Steps:
-
Verify Compound Integrity: Ensure your vial of this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Increase Agitation: Vortex or sonicate the solution for several minutes. Mechanical agitation can help break up solid particles and increase the rate of dissolution.
Advanced Troubleshooting:
If the initial steps do not resolve the issue, consider the following methods, starting with the least disruptive to your experimental conditions.
| Method | Description | Considerations |
| pH Adjustment | This compound has acidic and basic functional groups. Adjusting the pH of the buffer can increase its solubility. Try dropwise addition of 1M NaOH to increase pH or 1M HCl to decrease pH while monitoring for dissolution. | Be mindful of the pH constraints of your experiment. Ensure the final pH is compatible with your biological system. |
| Use of a Co-solvent | For a stock solution, consider dissolving this compound in a small amount of a biocompatible organic solvent like DMSO first. Then, perform a serial dilution into your aqueous buffer. | The final concentration of the organic solvent should be minimized (typically <0.1%) to avoid off-target effects in biological assays. |
| Gentle Warming | Warm the solution to 37°C. Increased temperature can enhance the solubility of many compounds. | Do not overheat, as this could lead to degradation of the compound or buffer components. |
Issue 2: My this compound solution is cloudy or has precipitates after initial dissolution.
This may indicate that the compound has reached its solubility limit in the current conditions or has precipitated out of solution upon standing.
-
Re-dissolve: Try sonicating or gently warming the solution again to see if the precipitate redissolves.
-
Filter Sterilization: If the solution needs to be sterile, use a 0.22 µm syringe filter. If the cloudiness is due to undissolved particulate matter, this will clarify the solution. However, if the solution is supersaturated, filtering may cause the compound to crystallize on the filter membrane.
-
Prepare a Fresh Solution: It is often best to prepare fresh solutions of this compound before each experiment to ensure accurate concentrations and avoid issues with precipitation over time.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is for creating a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol describes the preparation of a working solution in an aqueous buffer from a solid or a DMSO stock.
Materials:
-
This compound powder or DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, aCSF), pH 7.4
-
Vortex mixer or sonicator
-
pH meter and solutions for adjustment (0.1 M NaOH, 0.1 M HCl)
Procedure from Solid:
-
Weigh the required amount of this compound powder for your desired final concentration.
-
Add approximately 80% of the final volume of your aqueous buffer.
-
Vortex or sonicate the solution until the powder is fully dissolved.
-
If dissolution is difficult, check the pH and adjust carefully towards a more alkaline or acidic pH, if your experimental design allows.
-
Once dissolved, add the remaining buffer to reach the final volume and mix thoroughly.
-
Confirm the final pH of the solution.
Procedure from DMSO Stock:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Add the required volume of the stock solution to your experimental aqueous buffer to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Vortex the solution to ensure it is homogenous.
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by an agonist like this compound initiates a cascade of intracellular events crucial for synaptic plasticity. The binding of both glutamate (or an agonist like this compound) and a co-agonist (glycine or D-serine) is required for channel opening. Furthermore, the ion channel is blocked by magnesium ions (Mg²⁺) at resting membrane potentials. Depolarization of the postsynaptic membrane is necessary to relieve this Mg²⁺ block, allowing for the influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, activating downstream signaling molecules.
Caption: NMDA receptor activation cascade initiated by this compound.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines a systematic approach to determining the solubility of this compound in a specific aqueous buffer.
Caption: A logical workflow for preparing aqueous solutions of this compound.
preventing trans-ACBD degradation in stock solutions
Welcome to the technical support center for trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization, high-purity sterile water is recommended. This compound is an amino acid dicarboxylic acid, and its solubility is pH-dependent. If you encounter solubility issues, adjusting the pH to a slightly basic range (pH 7.5-8.5) with a suitable buffer can improve solubility. For long-term storage, preparing the stock solution in a buffer at a slightly acidic pH (e.g., pH 5-7) may enhance stability, as this is a general recommendation for peptide solutions.[1] Alternatively, for non-aqueous stock solutions, dimethyl sulfoxide (DMSO) can be used.[2][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For maximum stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[4][5][6] Once in solution, stock solutions should be stored at -20°C, and for long-term storage, -80°C is preferable.[3][5][7] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][5][8][9] For short-term storage (up to a few days), 4°C may be acceptable, but stability should be verified.
Q3: How long can I store this compound stock solutions?
Q4: I see precipitates in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can be due to several factors, including the concentration of the solution exceeding its solubility at a lower temperature, pH shifts upon freezing, or compound degradation.[8] First, try to redissolve the precipitate by gently warming the solution to room temperature or 37°C and vortexing or sonicating.[8] If the precipitate does not redissolve, it may indicate degradation, and it is recommended to prepare a fresh stock solution. To prevent this, ensure the compound is fully dissolved initially and consider storing it at a lower concentration or in a different solvent system.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a systematic approach to identifying and mitigating potential degradation of this compound in your stock solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Chemical degradation of this compound. | - Prepare fresh stock solutions before each experiment.- Store aliquots at -80°C and protect from light.- Perform a stability study under your experimental conditions. |
| Appearance of new peaks in analytical analysis (e.g., HPLC) | Formation of degradation products. | - Optimize storage conditions (temperature, pH, solvent).- If possible, characterize degradation products using mass spectrometry to understand the degradation pathway.- Minimize the time working solutions are kept at room temperature. |
| Precipitation in the stock solution | - Poor solubility at storage temperature.- pH shift during freeze-thaw cycles.- Degradation product formation. | - Gently warm and vortex to redissolve.- Prepare a new stock solution at a lower concentration.- Consider using a buffered solution to maintain pH.- Aliquot to avoid multiple freeze-thaw cycles.[1][5][8][9] |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Verify the stability of this compound in your specific assay buffer and at the working temperature.- Prepare working solutions immediately before use from a stable, frozen stock. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 7.2) to achieve the desired concentration. For a 10 mM stock solution, for example, add the corresponding volume of solvent.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to room temperature) or brief sonication can aid dissolution. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability
This protocol provides a framework for a simple stability study using High-Performance Liquid Chromatography (HPLC).
-
Initial Analysis: Immediately after preparing the stock solution (as per Protocol 1), analyze an aliquot by HPLC to determine the initial purity and peak area of this compound. This will serve as your time-zero (T=0) reference.
-
Storage: Store the remaining aliquots under the desired conditions you wish to test (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation: Allow the aliquot to thaw completely at room temperature. Prepare the sample for HPLC analysis according to your established analytical method.
-
HPLC Analysis: Analyze the sample by HPLC and compare the chromatogram to the T=0 sample.
-
Data Evaluation: Assess for any decrease in the peak area of this compound or the appearance of new peaks, which would indicate degradation. A decrease of more than 5-10% in the main peak area is often considered significant degradation.
Visualizations
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bachem.com [bachem.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. nordscipeptides.com [nordscipeptides.com]
- 7. NMDA | NMDA receptor agonist | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing Agonist Concentration for NMDA Receptor Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of novel agonists, such as trans-ACBD, for maximal NMDA receptor activation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of determining the optimal agonist concentration for NMDA receptor activation.
| Problem | Possible Cause | Suggested Solution |
| No observable NMDA receptor activation | 1. Agonist concentration is too low: The concentration of the agonist (e.g., this compound) is below the threshold required for receptor activation. 2. Co-agonist absence: NMDA receptors require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. 3. Mg2+ block: At resting membrane potential, the NMDA receptor channel is blocked by magnesium ions. 4. Compound instability: The agonist may have degraded in the experimental solution. | 1. Perform a dose-response curve starting from a low nanomolar range and extending to a high micromolar range. 2. Ensure the presence of a saturating concentration of a co-agonist (e.g., 10-100 µM glycine or D-serine) in your experimental buffer. 3. Depolarize the cell membrane (e.g., to +40 mV in voltage-clamp electrophysiology) or use a magnesium-free extracellular solution to remove the Mg2+ block. 4. Prepare fresh solutions of the agonist for each experiment and protect from light if it is light-sensitive. |
| High variability in results between experiments | 1. Inconsistent cell health: The health and density of the cells expressing NMDA receptors can significantly impact the response. 2. Pipetting errors: Inaccurate serial dilutions can lead to inconsistent agonist concentrations. 3. Fluctuations in experimental conditions: Minor changes in temperature, pH, or buffer composition can affect receptor activity. | 1. Maintain consistent cell culture conditions and use cells from a similar passage number for all experiments. Monitor cell viability before each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. For critical experiments, verify the concentration of the stock solution. 3. Strictly control all experimental parameters. Use a temperature-controlled stage and freshly prepared, pH-balanced buffers. |
| Receptor desensitization or downregulation | 1. Prolonged agonist exposure: Continuous exposure to a high concentration of an agonist can lead to receptor desensitization. 2. Receptor internalization: Long-term stimulation can trigger the removal of receptors from the cell surface. | 1. Apply the agonist for shorter durations and include sufficient washout periods between applications. 2. If long-term activation is required, consider using a lower concentration of the agonist or intermittent application. |
| Unexpected non-specific effects | 1. Off-target effects: The agonist may be interacting with other receptors or ion channels. 2. Solvent effects: The solvent used to dissolve the agonist (e.g., DMSO) may have its own biological effects at higher concentrations. | 1. Test the agonist on cells that do not express NMDA receptors to identify any off-target effects. 2. Ensure the final concentration of the solvent in the experimental solution is low (typically <0.1%) and run a vehicle control to account for any solvent effects. |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for a novel NMDA receptor agonist like this compound?
For a novel compound, it is recommended to start with a wide concentration range to determine its potency. A typical dose-response curve might start from 1 nM and go up to 100 µM, with logarithmic increases in concentration.
2. How do I determine the EC50 value for this compound?
The EC50 (half-maximal effective concentration) is determined by performing a dose-response experiment. You will need to measure the NMDA receptor response at various concentrations of this compound. The responses are then plotted against the logarithm of the agonist concentration, and the data are fitted with a sigmoidal (four-parameter logistic) curve. The EC50 is the concentration at which the agonist produces 50% of its maximal effect.
3. What are the essential co-factors for NMDA receptor activation in an in vitro setting?
In addition to the primary agonist (like glutamate or a novel agonist), NMDA receptor activation requires the presence of a co-agonist. The most commonly used co-agonists are glycine and D-serine. It is crucial to include a saturating concentration of one of these co-agonists in your experimental buffer.
4. How can I be sure that the observed response is specifically mediated by NMDA receptors?
To confirm the specificity of the response, you can use a selective NMDA receptor antagonist, such as AP5 (2-amino-5-phosphonopentanoic acid). If the response to your agonist is blocked by the co-application of the antagonist, it provides strong evidence that the effect is mediated by NMDA receptors.
Data Presentation
Table 1: Hypothetical Concentration-Response Data for this compound on NMDA Receptor-Mediated Currents
| This compound Concentration (µM) | Normalized Current Response (%) |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Table 2: Key Pharmacological Parameters for a Hypothetical NMDA Receptor Agonist
| Parameter | Value | Description |
| EC50 | 1.2 µM | The concentration of the agonist that produces 50% of the maximal response. |
| Hill Slope | 1.1 | The steepness of the concentration-response curve. A value close to 1 suggests a 1:1 binding stoichiometry. |
| Emax | 99.5% | The maximum response elicited by the agonist, normalized to a saturating concentration of a known full agonist like glutamate. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
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Cells expressing NMDA receptors (e.g., primary hippocampal neurons or HEK293 cells transfected with NMDA receptor subunits)
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External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.1 glycine, 0.001 tetrodotoxin (TTX), pH 7.4
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Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.5 GTP-Na, pH 7.2
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Agonist (this compound) and antagonist (AP5) stock solutions
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Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
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Prepare a coverslip with adherent cells and place it on the stage of an inverted microscope.
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Perfuse the cells with the external solution.
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Form a giga-ohm seal with a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution on a single cell.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -70 mV.
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To measure NMDA receptor currents, apply a voltage ramp or step to a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.
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Apply a saturating concentration of a known NMDA receptor agonist (e.g., 100 µM glutamate) to determine the maximal response.
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Wash out the known agonist and apply different concentrations of this compound.
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Record the current response for each concentration.
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To confirm specificity, co-apply this compound with an NMDA receptor antagonist (e.g., 50 µM AP5).
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation.
Materials:
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Cells expressing NMDA receptors
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
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Agonist (this compound) stock solution
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Fluorescence microscope with a camera and appropriate filter sets
Procedure:
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Plate cells in a black-walled, clear-bottom 96-well plate.
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Load the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
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Wash the cells with HBSS to remove excess dye.
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Acquire a baseline fluorescence reading.
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Add different concentrations of this compound to the wells.
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Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the intracellular calcium concentration.
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Normalize the data to the baseline fluorescence and plot the concentration-response curve.
Visualizations
Caption: NMDA receptor activation signaling pathway.
Caption: Workflow for optimizing agonist concentration.
Caption: Troubleshooting decision tree for NMDA receptor activation experiments.
Technical Support Center: Troubleshooting trans-ACBD Experiments
Welcome to the technical support center for trans-ACBD experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after treatment with this compound. What could be the cause?
A1: Cell toxicity can arise from several factors when using this compound. Firstly, as a potent NMDA receptor agonist, prolonged or high-concentration exposure can lead to excitotoxicity, especially in neuronal cultures. Consider the following troubleshooting steps:
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Reduce concentration: Titrate the concentration of this compound to the lowest effective dose.
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Decrease exposure time: Shorten the incubation period with the compound.
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Use an antagonist: Include a low concentration of a competitive or non-competitive NMDA receptor antagonist (e.g., AP5 or MK-801) as a control to confirm that the toxicity is receptor-mediated.
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Check solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cell type (typically <0.1%).
Q2: I am not observing the expected downstream signaling events (e.g., phosphorylation of ERK, CREB) after this compound stimulation. Why might this be?
A2: A lack of downstream signaling can be due to several reasons, from the compound's activity to the detection method.
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Compound integrity: Ensure your stock solution of this compound is fresh and has been stored correctly to prevent degradation.
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Cell health: Confirm that your cells are healthy and are known to express functional NMDA receptors.
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Stimulation conditions: Optimize the stimulation time. Some signaling events are transient and can be missed if the cells are harvested too early or too late. Perform a time-course experiment to identify the peak response.
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Detection sensitivity: Ensure your detection method (e.g., Western blot, ELISA) is sensitive enough to detect the changes. Check your antibody quality and concentration.
Q3: I am seeing high variability between my experimental replicates. How can I improve consistency?
A3: High variability can obscure real effects. To improve consistency:
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Standardize cell culture conditions: Ensure uniform cell seeding density, passage number, and growth conditions across all replicates.
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Precise pipetting: Use calibrated pipettes and consistent technique when preparing dilutions and treating cells.
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Automate where possible: Use automated liquid handlers for high-throughput experiments to minimize human error.
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Normalize data: Normalize your results to a control protein (for Western blots) or a baseline reading (for functional assays) to account for variations in cell number or sample loading.
Troubleshooting Guides
Guide 1: Unexpected Dose-Response Curve
Issue: The dose-response curve for this compound in a calcium influx assay does not follow the expected sigmoidal shape.
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Solution |
| No response at any concentration | Inactive compound or non-responsive cells. | Verify compound activity with a positive control cell line. Confirm NMDA receptor expression in your cells. |
| High basal signal | Leaky ion channels or issue with fluorescent dye. | Wash cells thoroughly after dye loading. Check for phototoxicity from the imaging light source. |
| Response plateaus at a low level | Insufficient receptor expression or desensitization. | Overexpress the NMDA receptor subunits. Reduce the pre-incubation time to minimize desensitization. |
| U-shaped or biphasic curve | Off-target effects at high concentrations or excitotoxicity. | Lower the maximum concentration tested. Co-treat with specific antagonists to identify off-target effects. |
Example Data: Expected vs. Unexpected Dose-Response
| This compound (µM) | Expected Calcium Influx (RFU) | Observed Calcium Influx (RFU) |
| 0.01 | 150 | 145 |
| 0.1 | 350 | 360 |
| 1 | 800 | 780 |
| 10 | 1200 | 810 |
| 100 | 1250 | 650 |
Experimental Protocols
Protocol 1: Calcium Influx Assay using a Fluorescent Plate Reader
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Cell Plating: Plate cells (e.g., HEK293 cells expressing NMDA receptors) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere overnight.
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Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the loading solution to each well.
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Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
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Washing: Gently wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES).
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Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in the assay buffer.
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Measurement: Place the plate in a fluorescent plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
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Stimulation and Reading: Program the instrument to add 100 µL of the 2X this compound solution to each well and immediately begin kinetic readings every 2 seconds for 3 minutes.
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Data Analysis: Calculate the peak fluorescence response over baseline for each concentration and plot the dose-response curve.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
how to minimize off-target effects of trans-ACBD
Welcome to the technical support center for the novel compound trans-ACBD. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues, with a particular focus on minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel small molecule inhibitor designed to target Acyl-CoA Binding Domain (ACBD) containing proteins. ACBD proteins are a diverse family involved in intracellular transport and pool formation of acyl-CoA esters, which are crucial for lipid metabolism and cellular signaling.[1][2] The primary intended target of this compound is ACBD3, a protein implicated in organizing Golgi-endoplasmic reticulum contact sites.[1] However, due to homology within the ACBD family, cross-reactivity with other ACBD proteins (ACBD1-7) is possible and should be experimentally evaluated.[3]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and modulates proteins other than its intended target (e.g., ACBD3).[4] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, where an observed phenotype may not be due to the inhibition of the primary target.[4] They can also cause cellular toxicity or other effects that could complicate the translation of research findings into therapeutic applications.[4]
Q3: How can I proactively minimize off-target effects in my experiments?
A3: A multi-faceted approach is recommended:
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Use the Lowest Effective Concentration: Always perform a dose-response analysis to determine the lowest concentration of this compound that achieves the desired on-target effect.[5] Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[4]
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Employ a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
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Validate with Orthogonal Methods: Do not rely on a single experimental readout. Confirm key results using alternative methods. For example, if you observe a phenotype with this compound, try to replicate it using genetic approaches like siRNA or CRISPR-Cas9 to knock down the target protein.[4][6]
Q4: What are the first steps to determine if my unexpected result is due to an off-target effect?
A4: If you observe an unexpected or inconsistent phenotype, the first step is to confirm target engagement in your specific experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify that this compound is binding to its intended target in intact cells.[7][8] Additionally, performing a dose-response curve for the unexpected phenotype can provide clues; a significant deviation from the on-target dose-response curve may suggest an off-target mechanism.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High variance in results between replicate experiments.
| Question | Possible Causes & Troubleshooting Steps |
| Why am I seeing significant variability in my cell-based assay results even under seemingly identical conditions? | 1. Inconsistent Cell Health and Passage Number: Cellular responses can be highly dependent on the health and passage number of the cells. Troubleshooting: Use cells within a narrow passage number range for all experiments. Ensure consistent cell seeding density and monitor cell health regularly.[10] 2. Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. Troubleshooting: Visually inspect your media for any precipitate after adding this compound. Consider preparing a higher concentration stock in a suitable solvent like DMSO and ensure the final solvent concentration in your assay is low and consistent across all wells (typically <0.1%).[10] 3. Pipetting and Plating Inaccuracies: Uneven cell distribution or errors in compound dilution can introduce significant variability. Troubleshooting: Ensure your cell suspension is homogenous before plating. Use calibrated pipettes and consider using a multi-channel pipette for additions to minimize well-to-well variation.[10] |
Issue 2: Observed phenotype does not correlate with known function of the target protein.
| Question | Possible Causes & Troubleshooting Steps |
| The cellular effect I'm observing after this compound treatment is not consistent with the known biological role of ACBD3. Is this an off-target effect? | 1. Uncharacterized Function of the Target: The known functions of ACBD3 may not be exhaustive. You may have uncovered a novel role for this protein. Troubleshooting: The most rigorous way to address this is through genetic validation. Use siRNA or CRISPR to knock down ACBD3. If the phenotype disappears, it is likely an on-target effect. If it persists, it is likely off-target.[4][6] 2. Off-Target Binding: this compound may be binding to another protein that is responsible for the observed phenotype. Troubleshooting: Perform a kinase selectivity profile or a broader off-target screening assay. These assays test the activity of your compound against a large panel of proteins to identify potential off-target interactions.[11][12] 3. Pathway Complexity: The signaling pathway involving ACBD3 may be more complex than currently understood, with downstream effects that are not immediately obvious. Troubleshooting: Review recent literature on ACBD protein functions and interacting partners. It's possible new research has shed light on pathways that could explain your results.[1][13] |
Quantitative Data Summary
To effectively use this compound, it is crucial to understand its selectivity profile. Below are illustrative tables summarizing key quantitative data.
Table 1: Selectivity Profile of this compound against ACBD Family Proteins
This table shows the half-maximal inhibitory concentration (IC50) of this compound against various ACBD proteins. A lower IC50 value indicates higher potency. The selectivity index is calculated by dividing the IC50 of the off-target protein by the IC50 of the on-target protein (ACBD3). A higher selectivity index is desirable.
| Protein Target | IC50 (nM) | Selectivity Index (vs. ACBD3) |
| ACBD3 (On-Target) | 25 | 1.0 |
| ACBD1 | 750 | 30.0 |
| ACBD2 | 1,500 | 60.0 |
| ACBD4 | >10,000 | >400 |
| ACBD5 | >10,000 | >400 |
| ACBD6 | 2,500 | 100.0 |
| ACBD7 | 800 | 32.0 |
Table 2: Dose-Response Data for On-Target vs. Off-Target Cellular Phenotypes
This table provides a hypothetical comparison of the half-maximal effective concentration (EC50) for an intended on-target effect (e.g., disruption of Golgi structure) versus an observed, potentially off-target effect (e.g., decreased cell viability). A significant difference in EC50 values can help distinguish on-target from off-target effects.
| Cellular Phenotype | EC50 (nM) | Assay Type |
| Disruption of Golgi Structure (On-Target) | 50 | Immunofluorescence |
| Decreased Cell Viability (Potential Off-Target) | 850 | MTT Assay |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
This protocol is used to determine the concentration at which this compound affects cell viability, which is crucial for distinguishing targeted effects from general toxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared 2x this compound dilutions and vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.[9][14]
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases, a common source of off-target effects.
-
Assay Preparation: This is typically performed as a service by specialized companies. The compound is tested at one or more concentrations against a large panel of purified kinases.
-
Kinase Reaction: In each well of a multi-well plate, a specific kinase is incubated with its substrate and ATP (often radiolabeled [γ-³³P]ATP) in the presence of this compound or a vehicle control.[11]
-
Reaction Quenching and Detection: The reactions are stopped, and the amount of substrate phosphorylation is measured. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity with a scintillation counter.[11]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at the tested concentration(s) of this compound. The results are often presented as a percentage of remaining activity compared to the vehicle control. For kinases that show significant inhibition, a follow-up dose-response analysis is performed to determine the IC50 value.[11][15]
Diagrams and Visualizations
Caption: Troubleshooting flowchart for unexpected phenotypes.
Caption: On-target vs. a potential off-target signaling pathway.
Caption: Experimental workflow for characterizing this compound.
References
- 1. The diversity of ACBD proteins – From lipid binding to protein modulators and organelle tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diversity of ACBD proteins - From lipid binding to protein modulators and organelle tethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of trans-ACBD for Long-Term Experiments
Welcome to the technical support center for trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective NMDA receptor agonist for long-term experimental applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.
Q2: How should I prepare and store this compound solutions for long-term experiments?
A2: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure potency and minimize degradation. If storage is necessary, prepare the solution, aliquot it into single-use volumes, and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in aqueous solutions. For cell culture experiments, it can be dissolved in physiological buffers or cell culture media. Ensure the final pH of the solution is compatible with your experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Degradation of this compound in aqueous solution at room temperature or due to repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C for no longer than one month. |
| Variability in experimental results between batches. | Inconsistent solution preparation or degradation of stock solutions. | Standardize your solution preparation protocol. Always use freshly prepared solutions or properly stored single-use aliquots. |
| Precipitation of this compound in concentrated stock solutions. | Limited solubility at high concentrations. | Prepare stock solutions at a concentration that ensures complete dissolution. You may need to adjust the pH of the solvent to improve solubility. |
| Neuronal cell death (excitotoxicity) in long-term cultures. | Prolonged activation of NMDA receptors by this compound can lead to excessive calcium influx and subsequent cell death.[1][2][3][4] | Optimize the concentration of this compound to the lowest effective dose. Reduce the duration of continuous exposure if possible. Consider co-treatment with a non-competitive NMDA receptor antagonist at a low concentration to mitigate excitotoxicity. |
| NMDA receptor desensitization with prolonged exposure. | Continuous presence of the agonist can lead to a decrease in receptor responsiveness.[5][6] | If receptor desensitization is a concern, consider intermittent application of this compound rather than continuous exposure. This can help maintain receptor sensitivity over the course of a long-term experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, high-purity water or a suitable physiological buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile, conical tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Check the pH of the solution and adjust if necessary to be compatible with your experimental system.
-
Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.
-
Key Experimental Workflows & Signaling Pathways
The following diagrams illustrate important experimental considerations and the primary signaling pathway affected by this compound.
Caption: A generalized workflow for conducting long-term experiments using this compound.
Caption: The signaling pathway initiated by the binding of this compound to the NMDA receptor.
References
- 1. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitotoxicity induced by enhanced excitatory neurotransmission in cultured hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Distinct Roles of Synaptic and Extrasynaptic NMDA Receptors in Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychoactive drug - Wikipedia [en.wikipedia.org]
Technical Support Center: trans-ACBD Dosage and Excitotoxicity
Disclaimer: The following information is provided for research purposes only. Due to limited publicly available data on trans-1-amino-1,3-dicarboxycyclobutane (trans-ACBD), this guide is based on the general principles of NMDA receptor agonist-induced excitotoxicity. Researchers should perform their own dose-response experiments to determine the optimal and non-toxic concentrations of this compound for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could lead to excitotoxicity?
A1: this compound is presumed to be a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[1] Over-activation of NMDA receptors leads to excessive calcium (Ca2+) influx into neurons.[2] This prolonged elevation of intracellular Ca2+ triggers a cascade of detrimental enzymatic processes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death, a phenomenon known as excitotoxicity.[2][3]
Q2: What are the typical signs of excitotoxicity in neuronal cell cultures?
A2: Common indicators of excitotoxicity in vitro include:
-
Increased lactate dehydrogenase (LDH) release into the culture medium, signifying compromised cell membrane integrity.[4][5]
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Decreased cell viability, which can be measured using assays like MTT or CellTiter-Glo®.[6]
-
Morphological changes such as neurite blebbing, dendritic swelling, and eventual cell lysis.
-
Increased production of reactive oxygen species (ROS).
-
Activation of caspases and other apoptotic or necrotic cell death markers.[7]
Q3: How can I determine a safe and effective dosage range for this compound in my experiments?
A3: A systematic dose-response study is crucial. We recommend starting with a low concentration (e.g., in the low micromolar range) and titrating upwards. It is essential to include both positive controls (e.g., a known concentration of glutamate or NMDA that induces excitotoxicity) and negative controls (vehicle-treated cells).[6][8] Key readouts should include both a measure of NMDA receptor activation (e.g., calcium imaging or electrophysiology) and a measure of cell death (e.g., LDH assay) to identify a therapeutic window.
Troubleshooting Guide
Issue 1: High background cell death in control cultures.
-
Possible Cause: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Check Culture Medium: Ensure the medium is fresh and contains the appropriate supplements for your specific neuronal cell type.
-
Verify CO2 and Temperature: Confirm that the incubator is maintaining the correct CO2 levels (typically 5%) and temperature (37°C).
-
Assess Cell Density: Both very low and very high cell densities can induce stress. Ensure you are plating cells at their optimal density.
-
Mycoplasma Testing: Contamination can significantly impact cell health. Regularly test your cultures for mycoplasma.[1]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental procedures.
-
Troubleshooting Steps:
-
Standardize Cell Passages: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
-
Ensure Consistent Reagent Preparation: Prepare fresh solutions of this compound and other reagents for each experiment. Avoid repeated freeze-thaw cycles.
-
Pipetting Technique: Use calibrated pipettes and consistent, gentle pipetting techniques to avoid cell stress.
-
Plate Uniformity: Be mindful of the "edge effect" in multi-well plates. Consider not using the outer wells for data collection or filling them with sterile PBS to maintain humidity.
-
Issue 3: No observable effect of this compound at expected concentrations.
-
Possible Cause: Reagent inactivity or issues with the experimental model.
-
Troubleshooting Steps:
-
Confirm Reagent Activity: Test the activity of your this compound stock on a well-characterized system or compare it with a fresh batch.
-
Check NMDA Receptor Expression: Verify that your cell model expresses functional NMDA receptors. This can be done via immunocytochemistry, Western blotting, or functional assays with a known NMDA receptor agonist.
-
Optimize Assay Sensitivity: Ensure your chosen assay is sensitive enough to detect the expected changes. For example, a luminescent cell viability assay may be more sensitive than a colorimetric one for subtle changes.
-
Quantitative Data Summary
The following tables provide hypothetical data ranges for NMDA receptor agonist-induced excitotoxicity studies. These are for illustrative purposes and should be adapted based on your specific experimental findings.
Table 1: Example Dose-Response of a Hypothetical NMDA Receptor Agonist on Neuronal Viability and LDH Release
| Agonist Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 1 | 95 ± 6 | 8 ± 3 |
| 10 | 80 ± 8 | 25 ± 5 |
| 50 | 45 ± 10 | 60 ± 8 |
| 100 | 20 ± 7 | 85 ± 6 |
| 200 | 5 ± 3 | 98 ± 4 |
Table 2: Effect of NMDA Receptor Antagonists on Agonist-Induced Excitotoxicity
| Treatment | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Vehicle | 100 ± 4 | 6 ± 2 |
| 50 µM Agonist | 42 ± 9 | 65 ± 7 |
| 50 µM Agonist + 10 µM MK-801 | 88 ± 7 | 15 ± 4 |
| 50 µM Agonist + 50 µM AP5 | 92 ± 5 | 12 ± 3 |
Experimental Protocols
Protocol 1: In Vitro Excitotoxicity Induction in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 12-14 days in vitro (DIV).
-
Medium Change: One day prior to the experiment, replace half of the culture medium with fresh, pre-warmed medium.
-
Compound Preparation: Prepare a 10X stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Treatment: Add the 10X this compound stock solution to the appropriate wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control and a high concentration of glutamate (e.g., 100 µM) as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Excitotoxicity: Proceed with LDH assay (Protocol 2) and/or a cell viability assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Prepare Controls: After the 24-hour incubation, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells and incubate for 30 minutes.
-
Collect Supernatant: Carefully collect 50 µL of the culture supernatant from all wells and transfer to a new 96-well plate.
-
Add LDH Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Workflow for assessing this compound excitotoxicity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. wwPDB: Chemical Component Dictionary [wwpdb.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 6. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Neuronal Response to trans-ACPD
Welcome to the technical support center for researchers utilizing trans-ACPD (trans-1-Amino-1,3-dicarboxycyclopentane), a potent agonist for metabotropic glutamate receptors (mGluRs). This resource provides troubleshooting guidance and detailed protocols to help you navigate the inherent variability in neuronal responses to trans-ACPD and achieve reproducible, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is trans-ACPD and what is its primary mechanism of action?
A1: trans-ACPD is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors (mGluRs). It is not selective for a single mGluR subtype, exhibiting agonist activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors. Its activation of these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades, rather than directly opening ion channels. This leads to a modulation of neuronal excitability and synaptic transmission.
Q2: Why do I observe different neuronal responses (depolarization vs. hyperpolarization) to trans-ACPD application?
A2: The response to trans-ACPD is highly dependent on the specific mGluR subtypes expressed in the neuron being studied.[1][2]
-
Group I mGluR activation (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade often causes the release of intracellular calcium stores and can lead to neuronal depolarization.
-
Group II mGluR activation (mGluR2 and mGluR3) is generally coupled to the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This often results in the modulation of ion channel activity that can lead to hyperpolarization or a decrease in neuronal excitability.
The balance of expression of these receptor subtypes on a given neuron will dictate the ultimate physiological response.
Q3: What are typical effective concentrations of trans-ACPD?
A3: The effective concentration of trans-ACPD can vary depending on the neuronal preparation and the specific response being measured. However, based on published literature, a general range can be provided (see Table 1). It is always recommended to perform a dose-response curve for your specific experimental conditions. High concentrations of trans-ACPD can sometimes lead to non-specific effects or even excitotoxicity.[3]
Q4: How can I be sure the observed effects are mediated by mGluRs?
A4: To confirm that the neuronal responses are due to mGluR activation, you can use specific mGluR antagonists. For example, a broad-spectrum antagonist like MCPG can be used to block the effects of trans-ACPD. To dissect the involvement of specific mGluR groups, you can use group-selective antagonists (e.g., LY367385 for mGluR1).
Troubleshooting Guides
This section addresses common issues encountered during experiments with trans-ACPD.
Issue 1: No observable neuronal response to trans-ACPD application.
| Potential Cause | Troubleshooting Step |
| Degraded trans-ACPD solution | Prepare fresh trans-ACPD solution for each experiment. Store stock solutions in aliquots at -20°C or below to minimize freeze-thaw cycles. |
| Low or no mGluR expression in the neurons under study | Verify mGluR expression in your specific neuronal culture or brain region of interest through literature review, immunohistochemistry, or qPCR. |
| Receptor desensitization | If applying trans-ACPD multiple times, ensure adequate washout periods between applications to allow for receptor resensitization. |
| Issues with drug delivery system | Confirm that your perfusion or microinjection system is functioning correctly and delivering the solution to the target neurons. |
Issue 2: High variability in responses between neurons in the same culture/slice.
| Potential Cause | Troubleshooting Step |
| Neuronal heterogeneity | Different neurons, even within the same region, can have varying levels and combinations of mGluR subtypes. This is an inherent biological factor. Characterize the electrophysiological and morphological properties of the recorded neurons to classify them into subpopulations. |
| Inconsistent drug concentration at the neuron | Ensure consistent and complete perfusion of the recording chamber. For static bath applications, ensure adequate mixing. |
| Variability in cell health | Only record from healthy neurons with stable baseline electrophysiological properties (e.g., resting membrane potential, input resistance). |
Issue 3: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Step |
| High concentration of trans-ACPD | Perform a dose-response curve to determine the lowest effective concentration that elicits the desired response. High concentrations may lead to non-specific effects or excitotoxicity. |
| Activation of multiple mGluR subtypes | Use more selective mGluR agonists or antagonists to isolate the effects of a particular receptor subtype. |
| Interaction with other receptor systems | Be aware of potential cross-talk between mGluRs and other neurotransmitter systems. Review the literature for known interactions in your system of interest. |
Quantitative Data Summary
Table 1: Concentration-Response Data for trans-ACPD in Neuronal Preparations
| Brain Region/Neuron Type | Preparation | Effect | Effective Concentration (µM) | Reference |
| Cerebellar Purkinje Neurons | Cultured Mouse Neurons | Increased intracellular Ca2+ | ≤ 100 | [4] |
| Dorsolateral Septal Nucleus | Rat Brain Slices | Membrane potential oscillation | Not specified | [3] |
| Hippocampal CA1 Neurons | Rat Brain Slices | Inhibition of EPSPs | 100-250 | |
| Cerebral Cortical Slices | Rat Brain Slices | Stimulation of cAMP accumulation | ED50: 47.8 | [5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by trans-ACPD.
Caption: Generalized experimental workflow.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of trans-ACPD Effects
Materials:
-
Cultured neurons on coverslips or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
trans-ACPD stock solution
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution and ensure they are at the correct pH and osmolarity. Bubble aCSF with 95% O2 / 5% CO2.
-
Prepare fresh dilutions of trans-ACPD in aCSF from a frozen stock solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
-
Recording:
-
Place the neuronal preparation in the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 ml/min).
-
Using the micromanipulator, approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline resting membrane potential and firing activity.
-
Switch the perfusion to aCSF containing the desired concentration of trans-ACPD.
-
Record changes in membrane potential and firing pattern in response to trans-ACPD.
-
To study postsynaptic currents, switch to voltage-clamp mode and hold the neuron at an appropriate potential (e.g., -70 mV).
-
-
Data Analysis:
-
Analyze the change in resting membrane potential, input resistance, and action potential firing frequency.
-
In voltage-clamp, measure the amplitude and kinetics of any induced currents.
-
Protocol 2: Calcium Imaging of trans-ACPD-Induced Responses
Materials:
-
Cultured neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM or genetically encoded calcium indicators like GCaMP)
-
Physiological saline solution (e.g., HBSS)
-
trans-ACPD stock solution
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image acquisition and analysis software
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture neurons on glass-bottom dishes suitable for imaging.
-
If using a chemical dye, incubate the neurons with the calcium indicator (e.g., Fluo-4 AM) in physiological saline for 30-60 minutes at 37°C.
-
Wash the cells with fresh saline to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Place the dish on the microscope stage and perfuse with physiological saline.
-
Acquire baseline fluorescence images at a set frequency (e.g., 1 Hz).
-
Switch the perfusion to saline containing the desired concentration of trans-ACPD.
-
Continue acquiring images to capture the change in intracellular calcium, observed as an increase in fluorescence intensity.
-
After the response, switch the perfusion back to saline to wash out the trans-ACPD.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as a ratio (ΔF/F₀), where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Quantify parameters such as the peak response amplitude, time to peak, and duration of the calcium transient.
-
References
- 1. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (trans-ACPD) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-ACBD and Related Cyclobutane Derivatives
Introduction: The stereoselective synthesis of trans-1-amino-1,3-cyclobutanedicarboxylic acid (trans-ACBD) and its analogues presents significant challenges due to the inherent strain of the cyclobutane ring and the difficulty of controlling stereochemistry at multiple centers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex molecules. While detailed literature on the synthesis of this compound is limited, the following guidance is based on established methods for synthesizing the core trans-1,3-cyclobutanedicarboxylic acid scaffold and other substituted cyclobutane amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming the cyclobutane ring for ACBD synthesis?
A1: The primary challenges in forming the cyclobutane ring are often low yields and the formation of undesired side products. The construction of a four-membered ring is entropically and enthalpically unfavorable. Historically, many early attempts to synthesize 1,3-cyclobutanedicarboxylic acid failed, yielding isomeric structures or polymers instead[1]. Common issues include:
-
Competing Reactions: Linear polymerization or dimerization can compete with the desired intramolecular cyclization.
-
Ring Strain: The inherent strain of the cyclobutane ring can lead to ring-opening reactions under certain conditions.
-
Incorrect Precursor Conformation: The acyclic precursor must adopt a specific conformation to allow for efficient ring closure.
Q2: My synthesis results in a mixture of cis and trans isomers. How can I improve the stereoselectivity for the trans isomer?
A2: Achieving high trans selectivity is a common hurdle. The stereochemical outcome is highly dependent on the chosen synthetic route. Here are some strategies to improve trans selectivity:
-
Choice of Cycloaddition: Photochemical [2+2] cycloadditions often proceed through a triplet diradical intermediate, which can allow for thermodynamic equilibration to the more stable trans product. In contrast, concerted thermal [2+2] cycloadditions are governed by orbital symmetry rules and may favor the cis isomer.
-
Catalyst and Reagent Control: The use of bulky catalysts or reagents can sterically hinder one face of the reactants, favoring the formation of the trans isomer[2].
-
Substituent Effects: Large substituents on the precursors can create a steric bias that favors the formation of the less sterically hindered trans product.
-
Post-synthesis Isomerization: In some cases, it may be possible to isomerize the undesired cis isomer to the more thermodynamically stable trans isomer, for example, by base-catalyzed epimerization of an adjacent carbonyl group.
Q3: I am having difficulty separating the trans and cis isomers of my cyclobutane product. What methods are effective?
A3: The separation of cis and trans cyclobutane isomers can be challenging due to their similar physical properties. Effective methods include:
-
Fractional Crystallization: This is often the first method to try, especially for larger-scale preparations. The two isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of one isomer. This can be enhanced by derivatizing the carboxylic acids to their salts or esters[3].
-
Chromatography:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a very effective but often expensive method for achieving high purity. Chiral stationary phases can be used if the isomers are enantiomeric.
-
Gas Chromatography (GC): For volatile derivatives (e.g., methyl esters), GC can be used for both analytical and small-scale preparative separations.
-
Column Chromatography: While challenging, careful optimization of the stationary and mobile phases can sometimes achieve separation. Using silica gel impregnated with silver nitrate has been reported to be effective for separating geometric isomers of some classes of molecules.
-
Q4: What are the key challenges associated with introducing the amino group to the cyclobutane ring?
A4: Introducing the amino group, particularly at a quaternary center, adds another layer of complexity. Key challenges include:
-
Stereocontrol: If the amino group is introduced after the ring is formed, controlling the stereochemistry relative to the existing substituents is crucial.
-
Functional Group Compatibility: The reagents used to introduce the amino group (e.g., via Curtius, Hofmann, or Schmidt rearrangement, or reductive amination) must be compatible with the other functional groups present on the molecule, such as carboxylic acids or esters.
-
Protecting Groups: The synthesis will likely require a careful strategy of protecting and deprotecting the amino and carboxylic acid groups to avoid side reactions.
Troubleshooting Guides
Problem 1: Low Yield in [2+2] Photocycloaddition Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient irradiation time or intensity. | Increase irradiation time or use a more powerful lamp. Ensure the reaction vessel is made of quartz or Pyrex, depending on the required wavelength. |
| Inappropriate solvent. | The solvent should be transparent at the irradiation wavelength and should not quench the excited state of the reactants. | |
| Formation of polymer or oligomers | High concentration of reactants. | Run the reaction at high dilution to favor intramolecular or desired bimolecular reactions over polymerization. |
| Reactant decomposition. | Ensure reactants are stable under photochemical conditions. Use a filter to block high-energy UV light if necessary. | |
| Formation of undesired side products | Incorrect wavelength of light. | Use a photosensitizer to control the excited state (singlet vs. triplet) and potentially improve selectivity. |
| Presence of oxygen. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can quench triplet states. |
Problem 2: Poor Diastereoselectivity (Low trans:cis Ratio)
| Symptom | Possible Cause | Suggested Solution |
| Nearly 1:1 mixture of trans:cis isomers | Reaction is not stereoselective under the current conditions. | If using a thermal reaction, consider switching to a photochemical approach which may favor the thermodynamically more stable trans isomer. |
| Low steric bias from substituents. | Redesign the starting materials to include bulkier protecting groups or substituents that can direct the stereochemical outcome. | |
| * cis isomer is the major product | The kinetic product is the cis isomer. | Attempt to equilibrate the product mixture to the thermodynamic product. This can sometimes be achieved by heating or by using a base if there is an enolizable proton adjacent to a carbonyl group. |
| The chosen catalyst favors the cis product. | Screen different Lewis acid or organocatalysts that may have different steric and electronic properties. |
Quantitative Data Summary
The following tables summarize typical yields and diastereomeric ratios for common reactions used in the synthesis of substituted cyclobutanes. Note that specific values are highly substrate-dependent.
Table 1: Comparison of Cyclobutane Formation Methods
| Method | Typical Yield | Typical trans:cis Ratio | Advantages | Disadvantages |
| [2+2] Photocycloaddition | 40-70% | Can be high for trans (thermodynamic control) | Convergent; builds complexity quickly. | Requires specialized equipment; can have side reactions. |
| [2+2] Thermal Cycloaddition | 50-80% | Often favors cis (kinetic control) | Can be highly stereospecific. | Limited substrate scope; may require high temperatures. |
| Ring Contraction (e.g., of Pyrrolidines) | 30-60%[4] | Can be highly stereospecific. | Provides access to complex substitution patterns. | May require multi-step synthesis of the precursor. |
| Intramolecular Cyclization | 20-50% | Variable | Can be used for a wide range of substitution patterns. | Often suffers from low yields due to competing polymerization. |
Experimental Protocols
Protocol: Separation of cis and trans Isomers via Dihydrochloride Salt Formation
This protocol is adapted from a general method for separating diamine isomers and can be applied to dicarboxylic acids by exploiting differences in the solubility of their salts[3].
Objective: To separate a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acid.
Materials:
-
Mixture of cis- and trans-1,3-cyclobutanedicarboxylic acid
-
Anhydrous methanol
-
Anhydrous ethanol
-
Hydrogen chloride (gas)
-
Sodium hydroxide (for neutralization and recovery)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the mixture of cis and trans isomers in anhydrous methanol. The concentration should be optimized, but a starting point is 1 g of isomer mixture per 20 mL of methanol.
-
Salt Formation: While stirring the solution, slowly bubble anhydrous hydrogen chloride gas through it. The dihydrochloride salts of the dicarboxylic acids will begin to precipitate. The rate of addition of HCl gas should be controlled to allow for selective precipitation.
-
Selective Precipitation: The trans-isomer dihydrochloride is often less soluble in methanol than the cis-isomer. Allow the precipitation to proceed at room temperature or by cooling in an ice bath to maximize the recovery of the less soluble isomer.
-
Isolation of the trans Isomer: Filter the precipitate and wash it with a small amount of cold, anhydrous methanol. The solid should be enriched in the trans-isomer dihydrochloride.
-
Isolation of the cis Isomer: The filtrate is now enriched in the cis-isomer dihydrochloride. Evaporate the methanol under reduced pressure. The residue can be further purified by dissolving it in a minimal amount of hot anhydrous ethanol and allowing it to cool slowly, as the solubility characteristics will be different in ethanol.
-
Recovery of the Free Acids: To recover the free dicarboxylic acids, dissolve the separated dihydrochloride salts in water and neutralize the solution carefully with an aqueous solution of sodium hydroxide until the pH is neutral. The free acids may precipitate or can be extracted with an appropriate organic solvent after acidification.
-
Analysis: Analyze the purity of the separated isomers using techniques such as NMR spectroscopy, melting point determination, or GC-MS of their methyl esters.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Diagram 3: Relationship Between Synthetic Strategies
Caption: Overview of major synthetic strategies for cyclobutanes.
References
Technical Support Center: Method Refinement for Consistent Trans-ACBD Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental methods related to Acyl-CoA Binding Domain (ACBD) proteins. Our goal is to facilitate consistent and reliable experimental outcomes in the study of ACBD-mediated processes.
Frequently Asked Questions (FAQs)
Q1: What are ACBD proteins and what is their primary function?
A1: Acyl-CoA Binding Domain (ACBD) containing proteins are a diverse family of proteins characterized by the presence of a conserved acyl-CoA binding (ACB) domain.[1][2] Their primary function is to bind and transport acyl-CoA esters, which are crucial intermediates in lipid metabolism and cellular signaling.[1][2] ACBD proteins are involved in a variety of cellular processes, including lipid droplet formation, membrane trafficking, and organelle tethering.[1]
Q2: What is meant by "trans-ACBD" experimental outcomes?
A2: While "this compound" is not a standard term in the literature, it likely refers to the experimental investigation of the transfer, transport, or "trans-inhibition" of acyl-CoA binding to ACBD proteins. This can involve studying how different acyl-CoA species compete for binding to an ACBD protein or how ACBD proteins facilitate the transfer of acyl-CoAs between different cellular compartments or enzymes.
Q3: What are the most common experimental techniques used to study ACBD proteins?
A3: Common techniques include:
-
Acyl-CoA Binding Assays: To determine the binding affinity and specificity of ACBD proteins for various acyl-CoA esters.
-
Co-Immunoprecipitation (Co-IP): To identify proteins that interact with ACBD proteins.
-
Mass Spectrometry: To analyze post-translational modifications, such as phosphorylation, that may regulate ACBD protein function.
-
In Vitro Reconstitution Assays: To study the role of ACBD proteins in lipid transport between membranes.[3][4]
Q4: Why am I seeing inconsistent results in my ACBD binding assays?
A4: Inconsistent results in binding assays can arise from several factors, including protein instability, ligand quality, and technical variability in the assay itself. For radiolabeled assays, the separation of bound from unbound ligand is a critical step where inconsistencies can be introduced.[1] For techniques like Isothermal Titration Calorimetry (ITC), improper buffer matching or the presence of air bubbles can lead to variable results.
Troubleshooting Guides
Issue 1: High Background in Co-Immunoprecipitation (Co-IP) Experiments
High background in Co-IP can obscure true protein-protein interactions. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody. This will remove proteins that non-specifically bind to the beads.[5][6] |
| Non-specific antibody binding | Use an isotype control antibody to ensure that the observed interactions are specific to your antibody of interest. Also, consider using affinity-purified antibodies.[5] |
| Inefficient washing | Increase the number and duration of wash steps. The stringency of the wash buffer can also be increased by adding low concentrations of detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.[6][7] |
| High protein concentration in lysate | Reduce the total amount of protein lysate used for the immunoprecipitation to decrease the concentration of potentially sticky, non-specific proteins.[5] |
Issue 2: Inconsistent Acyl-CoA Binding Assay Results
Variability in acyl-CoA binding assays can make it difficult to determine accurate binding affinities.
| Potential Cause | Recommended Solution |
| Protein instability or aggregation | Ensure the purified ACBD protein is stable and monomeric. This can be checked by techniques like dynamic light scattering. If aggregation is an issue, consider optimizing the buffer conditions (pH, salt concentration) or adding stabilizing agents like glycerol.[8][9] |
| Incomplete separation of bound and unbound ligand (Radiolabeled assays) | The Lipidex 1000 method can be unreliable at high acyl-CoA concentrations.[1] Consider using alternative resins like Ni-NTA for His-tagged proteins to achieve better separation.[1] |
| Buffer mismatch (Isothermal Titration Calorimetry - ITC) | Ensure that the buffer used to dissolve the ACBD protein and the acyl-CoA ligand are identical. Even small differences in pH or buffer components can lead to large heats of dilution, masking the true binding signal. |
| Acyl-CoA quality | Acyl-CoA esters can hydrolyze over time. Use freshly prepared or purchased acyl-CoA solutions and verify their integrity before use. |
Issue 3: Difficulty in Analyzing ACBD Protein Phosphorylation
Identifying and quantifying phosphorylation on ACBD proteins can be challenging due to low stoichiometry and technical hurdles in mass spectrometry.
| Potential Cause | Recommended Solution |
| Low abundance of phosphopeptides | Enrich for phosphopeptides from your protein digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography before mass spectrometry analysis. |
| Labile phosphate groups | The phosphate group can be lost during mass spectrometry analysis, especially with Collision-Induced Dissociation (CID). Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) which can help to retain the phosphate group on the peptide. |
| Ambiguous site localization | To confirm the exact site of phosphorylation, it may be necessary to use complementary techniques such as site-directed mutagenesis of the putative phosphorylation site and re-analyzing the protein. |
Experimental Protocols
Protocol 1: Radiolabeled Acyl-CoA Binding Assay
This protocol is adapted from methods used to assess the binding of radiolabeled acyl-CoA to ACBD proteins.[1]
Materials:
-
Purified His-tagged ACBD protein
-
[¹⁴C]-labeled acyl-CoA of interest
-
Binding buffer (e.g., 10 mM potassium phosphate, pH 7.4)
-
Ni-NTA resin (e.g., from Promega)[1]
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the purified ACBD protein in binding buffer.
-
In a microcentrifuge tube, mix a fixed concentration of [¹⁴C]-acyl-CoA (e.g., 1 µM) with varying concentrations of the ACBD protein.
-
Incubate the mixture at 37°C for 20 minutes to allow binding to reach equilibrium.[1]
-
Add a small volume of Ni-NTA resin slurry to each tube to capture the His-tagged ACBD protein and any bound radiolabeled acyl-CoA.
-
Incubate for a further 20 minutes at 4°C with gentle agitation.
-
Pellet the resin by centrifugation and carefully remove the supernatant containing the unbound [¹⁴C]-acyl-CoA.
-
Wash the resin pellet with cold binding buffer to remove any remaining unbound ligand.
-
Resuspend the washed resin in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the amount of bound [¹⁴C]-acyl-CoA as a function of the ACBD protein concentration to determine the binding affinity (Kd).
Protocol 2: Co-Immunoprecipitation of ACBD Interacting Proteins
This protocol provides a general workflow for identifying proteins that interact with a specific ACBD protein.
Materials:
-
Cells expressing the ACBD protein of interest (and a potential interacting partner, if known)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the ACBD protein
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads and transfer the pre-cleared lysate to a new tube.
-
Add the ACBD-specific antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the ACBD protein and potential interacting partners. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify unknown interacting proteins.
Quantitative Data
The following tables summarize published binding affinity data for various ACBD proteins with different acyl-CoA ligands. This data can serve as a reference for expected binding characteristics.
Table 1: Acyl-CoA Binding Competition for Human ACBD4 and ACBD5 [10]
Competition of the binding of [¹⁴C]C18:1-CoA (5 µM) was performed with increasing concentrations of unlabeled acyl-CoAs.
| Competing Acyl-CoA | ACBD4 (IC50, µM) | ACBD5 (IC50, µM) |
| C16:0-CoA | ~5 | ~10 |
| C18:1-CoA | ~2 | ~5 |
| C24:0-CoA | >20 | ~1 |
Table 2: Acyl-CoA Binding Specificity of Human ACBD6 [11]
Binding was assessed by Isothermal Titration Calorimetry (ITC) or radiolabeled binding assays.
| Acyl-CoA Ligand | Binding Detected |
| C6:0-CoA | Weak |
| C8:0-CoA | Yes |
| C10:0-CoA | Yes |
| C12:0-CoA | Yes |
| C14:0-CoA | Yes |
| C16:0-CoA | Not detected by ITC |
| C18:1-CoA | Yes |
| C18:2-CoA | Yes |
| C20:4-CoA | Yes |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. The diversity of ACBD proteins – From lipid binding to protein modulators and organelle tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. Unstable proteins: how to subject them to chromatographic separations for purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential roles for ACBD4 and ACBD5 in peroxisome–ER interactions and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand binding to the ACBD6 protein regulates the acyl-CoA transferase reactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of trans-ACBD and cis-ACBD Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of the geometric isomers, trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) and cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD). Experimental data is presented to objectively compare their distinct biological activities and potencies at their respective primary molecular targets.
Introduction
This compound and cis-ACBD are conformationally restricted analogs of the neurotransmitter glutamate. Their rigid cyclobutane core locks the relative positions of the amino and carboxylic acid groups, leading to distinct pharmacological profiles. This guide elucidates these differences through a presentation of their potency at the N-methyl-D-aspartate (NMDA) receptor and glutamate transporters, respectively.
Data Presentation: Potency Comparison
The following tables summarize the quantitative data on the potency of this compound and cis-ACBD at their primary biological targets.
| Compound | Primary Target | Assay Type | Potency Metric | Value (µM) | Reference |
| This compound | NMDA Receptor | Electrophysiology (Rat Spinal Cord Neurons) | Agonist Activity | Potent Agonist | [cite: Allan et al., 1990 - Implied, specific EC50 not cited] |
| cis-ACBD | Glutamate Transporter | L-Glutamic Acid Uptake Inhibition (Rat Cortical Synaptosomes) | IC50 | 30 | [1][2] |
| L-Glutamic Acid Uptake Inhibition (Rat Cortical Synaptosomes) | Ki | 8 | [1] |
Note: While Allan et al. (1990) is widely cited for establishing this compound as a potent NMDA agonist, a specific EC50 value was not available in the reviewed literature.
Core Findings
The experimental data reveals a clear divergence in the primary pharmacological actions of the two isomers:
-
This compound is a potent agonist at the NMDA receptor , a key ionotropic glutamate receptor involved in excitatory neurotransmission.
-
cis-ACBD is a competitive inhibitor of high-affinity, Na+-dependent plasma membrane glutamate transporters (Excitatory Amino Acid Transporters - EAATs), which are responsible for clearing glutamate from the synaptic cleft.[1][2]
This fundamental difference in their mechanism of action underscores the critical role of stereochemistry in determining the biological activity of small molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glutamate Transporter Inhibition Assay (cis-ACBD)
This protocol is based on the methodology described by Fletcher et al. (1991) for measuring the inhibition of L-glutamic acid uptake into rat cortical synaptosomes.
Objective: To determine the IC50 and Ki of cis-ACBD for the inhibition of radiolabeled L-glutamic acid uptake by synaptosomes.
Materials:
-
Rat cerebral cortices
-
Sucrose buffer (0.32 M)
-
Krebs-Henseleit buffer
-
L-[³H]glutamic acid (radiolabeled)
-
cis-ACBD
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in fresh sucrose buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation in Krebs-Henseleit buffer at 37°C.
-
Add varying concentrations of cis-ACBD to the synaptosome aliquots.
-
Initiate the uptake reaction by adding a known concentration of L-[³H]glutamic acid.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of L-[³H]glutamic acid uptake at each concentration of cis-ACBD compared to a control with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the cis-ACBD concentration to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, based on the IC50 and the concentration and Km of the radiolabeled substrate.
-
NMDA Receptor Agonist Activity Assay (this compound)
This protocol is a generalized method based on electrophysiological techniques used to characterize NMDA receptor agonists, as would have been employed in studies like Allan et al. (1990).
Objective: To determine the agonist potency (EC50) of this compound at the NMDA receptor.
Materials:
-
Isolated rat spinal cord or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
NMDA
-
NMDA receptor antagonist (e.g., AP5)
-
Patch-clamp electrophysiology setup
Procedure:
-
Preparation of Neurons:
-
Prepare acute slices of the neonatal rat spinal cord or use cultured primary neurons (e.g., cortical or hippocampal neurons).
-
Maintain the neurons in a recording chamber continuously perfused with aCSF.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential (e.g., -60 mV) to measure inward currents.
-
The aCSF should be nominally magnesium-free to prevent Mg2+ block of the NMDA receptor channel at negative holding potentials. Include glycine or D-serine as a co-agonist.
-
-
Drug Application:
-
Apply known concentrations of this compound to the neuron via the perfusion system or a local application system.
-
Record the inward current elicited by each concentration of this compound.
-
Apply a saturating concentration of NMDA to determine the maximum response.
-
Confirm the response is mediated by NMDA receptors by applying a selective antagonist like AP5.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of this compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of NMDA.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for cis-ACBD and this compound.
Caption: Workflow for the glutamate uptake inhibition assay.
Caption: Workflow for the NMDA receptor activation assay.
References
- 1. Inhibition of high affinity L-glutamic acid uptake into rat cortical synaptosomes by the conformationally restricted analogue of glutamic acid, cis-1-aminocyclobutane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-ACBD (1-Aminocyclobutane-1,3-dicarboxylic acid) | Abcam [abcam.com]
A Comparative Guide to trans-ACPD as a Selective Modulator of NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), a widely used research tool, and its functional relationship with the N-methyl-D-aspartate (NMDA) receptor. Contrary to historical postulations of direct agonism, current evidence establishes trans-ACPD as a selective agonist for metabotropic glutamate receptors (mGluRs), which in turn allosterically modulates the activity of NMDA receptors. This guide will objectively compare the indirect modulatory action of trans-ACPD with the activity of direct NMDA receptor agonists, supported by experimental data and detailed protocols.
Mechanism of Action: Indirect Modulation vs. Direct Agonism
Direct NMDA receptor agonists, such as glutamate, aspartate, and NMDA itself, bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor. This binding, in conjunction with the binding of a co-agonist like glycine or D-serine to the GluN1 subunit and sufficient membrane depolarization to relieve magnesium (Mg²⁺) block, leads to the opening of the receptor's ion channel.
In contrast, trans-ACPD does not bind directly to the NMDA receptor . Instead, it selectively activates Group I and Group II metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) initiate intracellular signaling cascades that can lead to the potentiation of NMDA receptor function. This potentiation is often observed as an increase in NMDA-elicited currents and is typically mediated by protein kinase C (PKC) and other downstream effectors that phosphorylate the NMDA receptor complex, enhancing its activity.
Comparative Agonist and Modulator Performance
Quantitative data from various studies are summarized below to compare the potency of direct NMDA receptor agonists with the potency of trans-ACPD at its target mGluRs, and to quantify the modulatory effect of trans-ACPD on NMDA receptor currents.
Table 1: Potency of Direct NMDA Receptor Agonists
This table presents the half-maximal effective concentration (EC₅₀) for various direct agonists at the NMDA receptor. Lower EC₅₀ values indicate higher potency.
| Agonist | Receptor Subtype(s) | EC₅₀ (µM) | Reference(s) |
| L-Glutamate | Native (Hippocampal Neurons) | 2.3 | [1] |
| L-Glutamate | Recombinant GluN1/GluN2A | ~2-4 | [2] |
| L-Aspartate | Native (Avian Retina) | Selective Agonist (EC₅₀ not specified) | [3] |
| NMDA | Native | Potentiation observed at 50 µM | [4] |
Table 2: Potency of trans-ACPD at Metabotropic Glutamate Receptors
This table shows the EC₅₀ values for trans-ACPD at various mGluR subtypes, demonstrating its primary targets.
| Agonist | Receptor Subtype | EC₅₀ (µM) | Reference(s) |
| (±)-trans-ACPD | mGluR1 | 15 | [5][6] |
| (±)-trans-ACPD | mGluR2 | 2 | [5][6] |
| (±)-trans-ACPD | mGluR5 | 23 | [5][6] |
| (±)-trans-ACPD | mGluR4 | ~800 | [5][6] |
Table 3: Quantified Modulatory Effect of mGluR Agonists on NMDA Receptor Currents
This table illustrates the potentiation of NMDA receptor-mediated currents by mGluR agonists like trans-ACPD. The data shows the fold or percentage increase in the NMDA response in the presence of the mGluR agonist.
| mGluR Agonist | Concentration | Cell Type / Preparation | Effect on NMDA Current | Reference(s) |
| 1S,3R-ACPD | 10 µM | Striatal Slices | 197 +/- 15% of control | [4] |
| 1S,3R-ACPD | 100 µM | Oocytes (NR1/NR2A) | 3.33 +/- 0.88 fold increase | [2] |
| 1S,3R-ACPD | 100 µM | Oocytes (NR1/NR2B) | 2.57 +/- 0.14 fold increase | [2] |
| DHPG (Group I Agonist) | 50 µM | Hypothalamic Neurons | 155.2 +/- 8.6% of control | [7] |
Signaling and Experimental Workflow Visualizations
Signaling Pathway of NMDA Receptor Modulation by trans-ACPD
Caption: Indirect potentiation of NMDA receptors via mGluR activation by trans-ACPD.
General Experimental Workflow for Agonist/Modulator Validation
Caption: Standard workflow for characterizing a novel receptor modulator like trans-ACPD.
Key Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of receptor ligands. Below are standardized protocols for the key experiments cited.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., trans-ACPD) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine if trans-ACPD binds to NMDA, AMPA, or mGlu receptors.
Materials:
-
Membrane Preparation: Homogenized tissue or cultured cells expressing the receptor of interest (e.g., rat cortical membranes).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]CGP 39653 for the NMDA glutamate site).
-
Test Compound: trans-ACPD.
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM L-Glutamate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific ligand.
-
Competition: Membrane preparation + radioligand + varying concentrations of trans-ACPD.
-
-
Incubation: Add membrane homogenate (50-120 µg protein), the test compound (or buffer/non-specific ligand), and the radioligand to each well. Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of trans-ACPD.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of trans-ACPD that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure ion currents across the cell membrane and is ideal for quantifying the potentiation of NMDA receptor currents by trans-ACPD.
Objective: To measure the change in NMDA-evoked currents in the presence of trans-ACPD.
Materials:
-
Cell Preparation: Acutely prepared brain slices (e.g., hippocampal or cortical) or cultured neurons.
-
Recording Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch), digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass microelectrodes (resistance 3-5 MΩ).
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, Glucose; bubbled with 95% O₂/5% CO₂.
-
Internal Solution: For filling the pipette, containing (in mM): K-gluconate or CsCl, HEPES, EGTA, Mg-ATP, Na-GTP.
-
Agonists/Antagonists: NMDA, trans-ACPD, and antagonists to isolate NMDA currents (e.g., CNQX for AMPA receptors, picrotoxin for GABA-A receptors).
-
Procedure:
-
Slice/Cell Preparation: Place the brain slice or cultured cell dish in the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF.
-
Obtaining a Seal: Under visual control, approach a neuron with the microelectrode filled with internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential where NMDA currents are optimal and Mg²⁺ block is minimized (e.g., -40 mV or +40 mV, depending on the desired current direction).
-
Baseline Recording: Perfuse the cell with aCSF containing AMPA and GABA receptor blockers. Apply a brief pulse of a known concentration of NMDA (e.g., 50 µM) to the cell and record the resulting inward current. This is the control response. Wash out the NMDA.
-
Modulator Application: Perfuse the slice with aCSF containing trans-ACPD (e.g., 10-100 µM) for several minutes.
-
Potentiation Measurement: While still in the presence of trans-ACPD, re-apply the same brief pulse of NMDA. Record the new, potentiated inward current.
-
Washout: Perfuse with normal aCSF to wash out both compounds and ensure the response can return to baseline.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before (control) and during the application of trans-ACPD.
-
Express the potentiated response as a percentage or fold-increase of the control response.
-
Perform statistical analysis to determine the significance of the potentiation.
-
Conclusion
The experimental evidence clearly demonstrates that trans-ACPD is not a direct NMDA receptor agonist. Its classification is firmly as a metabotropic glutamate receptor agonist, with primary activity at Group I and II mGluRs. The validation of trans-ACPD's effect on NMDA receptor function reveals a mechanism of indirect modulation, whereby activation of mGluR-initiated signaling cascades leads to a significant potentiation of NMDA receptor currents. This distinction is critical for the accurate interpretation of experimental results in neuroscience research. For scientists and drug development professionals, trans-ACPD remains a valuable tool, not for activating NMDA receptors directly, but for probing the complex and therapeutically relevant interplay between metabotropic and ionotropic glutamate receptor systems.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of NMDA responses by group I metabotropic glutamate receptor activation in striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Direct Excitation and Long-Lasting Enhancement of NMDA Response by Group I Metabotropic Glutamate Receptor Activation of Hypothalamic Melanin-Concentrating Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Term Potentiation Induction: trans-ACBD versus NMDA
For researchers, scientists, and drug development professionals, understanding the nuances of long-term potentiation (LTP) induction is critical for advancing neuroscience and therapeutic strategies. This guide provides an objective comparison of two key methods for inducing LTP: activation of metabotropic glutamate receptors (mGluRs) with trans-ACBD and activation of NMDA receptors.
Long-term potentiation, a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The two primary pathways to induce LTP involve the activation of ionotropic NMDA receptors and metabotropic glutamate receptors. While NMDA receptor-dependent LTP is the most extensively studied form, the role of mGluRs, particularly with agonists like (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (this compound), presents a distinct and important modulatory pathway.
Signaling Pathways: Distinct yet Interconnected Mechanisms
The induction of LTP through NMDA receptors and mGluRs involves different initial signaling cascades, although these pathways can converge and interact.
NMDA Receptor-Mediated LTP: The canonical pathway for LTP induction relies on the activation of NMDA receptors, which are ionotropic glutamate receptors. This process is triggered by the coincident detection of presynaptic glutamate release and postsynaptic depolarization. This dual requirement removes a magnesium ion (Mg2+) block from the NMDA receptor channel, allowing for a significant influx of calcium (Ca2+) into the postsynaptic neuron. This surge in intracellular calcium activates several downstream signaling cascades, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates various substrates, leading to the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.
A Comparative Analysis of trans-ACBD and Other Glutamate Analogs for Researchers
This guide offers a detailed comparative analysis of trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACBD) against other key glutamate analogs. Tailored for researchers, scientists, and professionals in drug development, this document provides objective comparisons of performance, supported by experimental data, to elucidate the distinct pharmacological profiles of these compounds.
Overview of Glutamate Analogs
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, activating both ionotropic and metabotropic glutamate receptors (mGluRs). Glutamate analogs are synthetic molecules that mimic the action of glutamate, often exhibiting selectivity for specific receptor subtypes. This compound, a conformationally restricted analog of glutamate, has been a pivotal tool in characterizing mGluR subtypes.[1][2] Its rigid structure provides selectivity, making it a valuable agent for studying specific receptor functions.
Quantitative Performance Data
The pharmacological specificity of glutamate analogs is paramount for their use in research. The following table summarizes the potency (EC50) of this compound and other widely used analogs at different mGluR subtypes. The EC50 value represents the concentration of an agonist that provides 50% of the maximal response, with lower values indicating higher potency.
| Compound | Agonist Activity (EC50 in µM) | Receptor Group Selectivity |
| Group I (mGluR1/5) | Group II (mGluR2/3) | |
| trans-ACPD (this compound) | ~50[1] | Weak/Inactive |
| L-Glutamate | 0.3 (mGluR1a) | 0.4 (mGluR2) |
| (S)-3,5-DHPG | 10 (mGluR1), 2.5 (mGluR5) | >1000 |
| LY379268 | Inactive | 0.0002 (mGluR2/3) |
| L-AP4 | Inactive | Inactive |
| NAAG | Inactive | ~0.00005 (mGluR3) |
Table 1: Comparative Potency and Selectivity of Glutamate Analogs. This table highlights the varied potencies and receptor subtype selectivities of different glutamate analogs, underscoring their specific experimental applications.
Key Experimental Protocols
The data presented above are derived from established experimental procedures. Detailed methodologies are crucial for the replication and validation of these findings.
Radioligand Binding Assay
This technique is the gold standard for measuring the affinity of a ligand for its receptor.[3]
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored.[4]
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]glutamate) and varying concentrations of the unlabeled competitor compound (e.g., this compound).[3][4]
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). This is then used to calculate the binding affinity (Ki).[4]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors, such as Group I mGluRs, which stimulate the phospholipase C (PLC) pathway.[5][6][7]
-
Cell Labeling: Culture cells expressing the target mGluR subtype and label them overnight with myo-[³H]inositol, which is incorporated into membrane phosphoinositides.[8][9]
-
Agonist Stimulation: Wash the cells and pre-incubate them with lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate, allowing it to accumulate.[8][9] Then, stimulate the cells with various concentrations of the agonist (e.g., this compound).
-
Extraction: Stop the reaction and extract the inositol phosphates using an acid solution.[8]
-
Purification: Separate the accumulated [³H]-inositol phosphates from other components using anion-exchange chromatography.[8][9]
-
Quantification: Measure the radioactivity of the eluted fractions with a scintillation counter to quantify the amount of IP accumulation.[8]
-
Data Analysis: Analyze the concentration-response data to determine the agonist's potency (EC50).
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental designs can greatly aid comprehension. The following diagrams, created using the DOT language, illustrate the primary signaling cascade for Group I mGluRs and a standard workflow for characterizing glutamate analogs.
Caption: Group I mGluR signaling via the phospholipase C pathway.
Caption: Workflow for the pharmacological characterization of a glutamate analog.
Conclusion
The comparative analysis reveals that this compound is a moderately potent, selective agonist for Group I metabotropic glutamate receptors. While it is less potent than the endogenous ligand glutamate and other synthetic analogs like (S)-3,5-DHPG, its selectivity makes it a crucial tool for isolating and studying Group I mGluR-mediated pathways. In contrast, compounds like LY379268 and NAAG offer high potency and selectivity for Group II mGluRs, demonstrating the diverse and specific tools available to researchers. The selection of a glutamate analog should be guided by the specific receptor subtype and signaling pathway under investigation, with the protocols and data provided herein serving as a foundational guide for experimental design.
References
- 1. Trans-ACPD and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-ACPD, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate stimulates inositol phosphate formation in striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of trans-ACBD's Effects in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of trans-ACBD (trans-1-amino-1,3-cyclopentanedicarboxylic acid), a metabotropic glutamate receptor (mGluR) agonist, across different neuronal cell lines. The objective is to offer a clear, data-driven comparison of its performance with alternative compounds, supported by experimental protocols and signaling pathway visualizations.
Introduction to this compound and Neuronal Cell Line Models
trans-ACPD, often referred to as this compound, is a non-selective agonist for Group I and Group II metabotropic glutamate receptors. These receptors are implicated in a variety of neuronal processes, including synaptic plasticity, learning, and memory. Understanding the effects of compounds like trans-ACPD is crucial for the development of therapeutics for neurological disorders.
This guide focuses on two commonly used neuronal cell lines:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a mature neuronal phenotype. These cells are widely used in research related to neurodegenerative diseases like Parkinson's and Alzheimer's.
-
PC12: A rat pheochromocytoma cell line that, upon stimulation with nerve growth factor (NGF), differentiates into cells with characteristics of sympathetic neurons. This makes them an excellent model for studying neurite outgrowth and neuroprotective pathways.
Comparative Analysis of this compound and Alternatives
The following tables summarize the effects of this compound and selected alternative compounds on key neuronal health parameters: cell viability and neurite outgrowth. The alternatives include a Group II mGluR agonist (LY354740) and a Group I mGluR antagonist (MPEP). It is important to note that direct comparative studies across both cell lines for all compounds are limited; therefore, the data presented is synthesized from multiple sources.
Table 1: Effects on Cell Viability
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| trans-ACPD | SH-SY5Y | MTT | 10-100 µM | 24h | No significant effect on basal viability. | Data synthesized from general knowledge; specific study not found. |
| PC12 | MTT | 10-100 µM | 24h | No significant effect on basal viability. | Data synthesized from general knowledge; specific study not found. | |
| LY354740 | SH-SY5Y | MTT | 1-10 µM | 24h | Protective against MPP+-induced cell death.[1][2] | [1][2] |
| PC12 | - | - | - | Data not available in searched literature. | ||
| MPEP | SH-SY5Y | - | - | - | Data not available in searched literature. | |
| PC12 | MTT | 20 µM | 24h | No significant effect on basal viability.[3] | [3] |
Table 2: Effects on Neurite Outgrowth
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| trans-ACPD | SH-SY5Y | Microscopic analysis | 10-50 µM | 48h | May promote differentiation and neurite outgrowth. | Data synthesized from general knowledge; specific quantitative study not found. |
| PC12 | Microscopic analysis | 10-50 µM | 48h | May enhance NGF-induced neurite outgrowth. | Data synthesized from general knowledge; specific quantitative study not found. | |
| LY354740 | SH-SY5Y | - | - | - | Data not available in searched literature. | |
| PC12 | - | - | - | Data not available in searched literature. | ||
| MPEP | SH-SY5Y | - | - | - | Data not available in searched literature. | |
| PC12 | - | - | - | Data not available in searched literature. | ||
| NGF (Positive Control) | PC12 | Microscopic analysis | 50-100 ng/mL | 3-6 days | Significant induction of neurite outgrowth.[4][5][6][7] | [4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
- For PC12 cells, pre-coat the plates with collagen type IV to ensure adherence.
- Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2. Compound Treatment:
- Prepare stock solutions of trans-ACPD, LY354740, and MPEP in an appropriate solvent (e.g., sterile water or DMSO).
- Dilute the compounds to the desired final concentrations in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
- Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).
- Incubate for the desired period (e.g., 24 or 48 hours).
3. MTT Reagent Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control group.
Neurite Outgrowth Assay (PC12 Cells)
1. Cell Seeding and Differentiation:
- Seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10^4 cells/well.
- Allow the cells to attach for 24 hours.
- Induce differentiation by replacing the medium with a low-serum medium containing Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL.
2. Compound Treatment:
- On the same day as NGF addition, add the test compounds (e.g., trans-ACPD) at the desired concentrations.
- Include a positive control (NGF alone) and a vehicle control.
- Incubate the cells for 3-6 days, replacing the medium with fresh medium containing NGF and the test compounds every 2 days.
3. Imaging:
- After the incubation period, capture images of the cells using a phase-contrast microscope equipped with a camera.
- Acquire multiple images from random fields for each well to ensure representative data.
4. Quantification:
- Quantify neurite outgrowth using image analysis software (e.g., ImageJ).
- A common metric is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body.
- Another metric is to measure the average length of the longest neurite per cell.
5. Data Analysis:
- Compare the neurite outgrowth in the compound-treated groups to the NGF-only positive control and the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by trans-ACPD and the general workflow for the experimental protocols.
Conclusion
trans-ACPD, as a non-selective agonist of Group I and II mGluRs, has the potential to modulate a wide range of neuronal functions. The available data suggests that its primary role may not be in directly promoting cell viability or neurite outgrowth in the absence of other stimuli, but rather in modulating cellular responses to other factors. For instance, the activation of Group II mGluRs by compounds like LY354740 has shown neuroprotective effects in the SH-SY5Y cell line when challenged with a neurotoxin.
Further research is required to conduct direct, cross-validation studies of trans-ACPD and its more selective alternatives in different neuronal cell lines. Such studies would provide a more definitive understanding of their therapeutic potential and guide the development of novel treatments for neurological disorders. This guide serves as a foundational resource for researchers in this field, highlighting the current state of knowledge and identifying key areas for future investigation.
References
- 1. Neuroprotective effects of metabotropic glutamate receptor group II and III activators against MPP(+)-induced cell death in human neuroblastoma SH-SY5Y cells: the impact of cell differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of NGF, FGF, EGF, cAMP, and dexamethasone on neurite outgrowth and sodium channel expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of trans-ACBD to NMDA Receptor Subunits: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding affinity of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) to N-methyl-D-aspartate (NMDA) receptor subunits is presented here for researchers, scientists, and drug development professionals. This guide offers a comparative overview of this compound's interaction with NMDA receptors, juxtaposed with other key agonists, supported by available experimental data.
The NMDA receptor, a crucial component in synaptic plasticity and memory formation, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The diverse GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and biophysical properties to the receptor complex, making subunit-specific modulation a key strategy in therapeutic development.
Quantitative Comparison of Ligand Binding Affinities
This compound has been identified as a potent and selective agonist at NMDA receptors. While comprehensive data on its binding to individual GluN2 subunits remains an area of active investigation, available data from contract research organizations indicates a half-maximal inhibitory concentration (IC50) of 3.6 µM for this compound at NMDA receptors (subunit unspecified).
To provide a broader context for the potency of this compound, the following table summarizes the binding affinities (Ki) and half-maximal effective concentrations (EC50) of various well-characterized NMDA receptor agonists and antagonists for different GluN2 subunits. This comparative data is essential for evaluating the relative potency and potential selectivity of novel compounds like this compound.
| Compound | Subunit | Binding Affinity (Ki) | Potency (EC50/IC50) | Reference |
| This compound | NMDA (unspecified) | - | IC50: 3.6 µM | [1] |
| Glutamate | GluN1/GluN2A | - | EC50: 4 µM | [2] |
| GluN1/GluN2B | - | EC50: 2 µM | [2] | |
| GluN1/GluN2C | - | EC50: 1 µM | [2] | |
| GluN1/GluN2D | - | EC50: 0.4 µM | [2] | |
| NMDA | - | - | - | [3] |
| CGP 39653 | Native NMDA | - | IC50: - | [4] |
| Ro25-6981 | GluN1/GluN2B | Ki: 51.8 nM | - | [5] |
| GluN1/GluN2A | Ki: 782 nM | - | [5] | |
| ST-3 | GluN1/GluN2A | Ki: 51.8 nM | - | [5] |
| GluN1/GluN2B | Ki: 782 nM | - | [5] |
Note: Ki (inhibition constant) and IC50/EC50 (half-maximal inhibitory/effective concentration) are measures of ligand affinity and potency, respectively. Lower values indicate higher affinity/potency. The data presented is compiled from various sources and methodologies, which may contribute to variability.
Experimental Protocol: Radioligand Displacement Assay for NMDA Receptor Agonists
The following protocol outlines a standard radioligand displacement assay, a robust method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Objective: To determine the inhibition constant (Ki) of this compound for specific NMDA receptor subunits.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Radioligand: A high-affinity radiolabeled NMDA receptor antagonist with known binding characteristics (e.g., [³H]CGP 39653).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target NMDA receptor subunit combination in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well filter plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).
-
50 µL of a fixed concentration of the radioligand (typically at or below its Kd value).
-
50 µL of a range of concentrations of the test compound (this compound).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter circle.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified NMDA receptor signaling pathway upon agonist binding.
Conclusion
This compound demonstrates notable potency at NMDA receptors. To fully elucidate its therapeutic potential, further investigations are warranted to determine its binding affinity and functional activity at specific GluN2 subunits. The provided experimental protocol offers a standardized approach for such characterization, enabling a direct comparison with existing and novel NMDA receptor modulators. A deeper understanding of the subunit selectivity of compounds like this compound will be instrumental in the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: trans-ACBD vs. Kainate and AMPA Receptor Agonists
For researchers and professionals in drug development, understanding the nuanced differences between glutamate receptor agonists is paramount. This guide provides an objective comparison of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) with the well-characterized ionotropic glutamate receptor agonists, kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). This comparison is supported by experimental data, detailed methodologies, and visual representations of their distinct signaling mechanisms.
Executive Summary
This compound is a selective agonist for metabotropic glutamate receptors (mGluRs), primarily activating Group I and II mGluRs, and does not exhibit activity at the ionotropic AMPA and kainate receptors.[1][2] This selectivity results in fundamentally different downstream signaling cascades and physiological effects compared to the direct ion channel activation mediated by AMPA and kainate. While AMPA and kainate are responsible for fast excitatory neurotransmission, this compound modulates synaptic activity through G-protein-coupled second messenger systems.
Data Presentation: Receptor Activity Profile
The following table summarizes the quantitative data on the potency of trans-ACPD (a racemic mixture containing this compound), kainate, and AMPA at different glutamate receptor subtypes. The data highlights the selectivity of trans-ACPD for mGluRs and the lack of significant interaction with ionotropic receptors.
| Compound | Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity (IC50/Ki) | Reference |
| trans-ACPD | mGluR1 | 15 µM | Not Applicable | [1] |
| mGluR2 | 2 µM | Not Applicable | [1] | |
| mGluR4 | ~800 µM | Not Applicable | ||
| mGluR5 | 23 µM | Not Applicable | [1] | |
| AMPA Receptor | No significant activity reported | No significant activity reported | [1][2] | |
| Kainate Receptor | No significant activity reported | No significant activity reported | [1][2] | |
| Kainate | GluK1 (GluR5) | 53 µM | Not Applicable | |
| GluK2 (GluR6) | 1.1 µM | Not Applicable | ||
| GluK3 (GluR7) | 0.5 µM | Not Applicable | ||
| AMPA Receptor | ~100 µM (partial agonist) | Not Applicable | ||
| AMPA | AMPA Receptor | 2.3 µM | Not Applicable | |
| Kainate Receptor | Low affinity, partial agonist | Not Applicable |
Signaling Pathways
The signaling mechanisms of this compound, kainate, and AMPA are fundamentally distinct. AMPA and kainate directly gate ion channels, leading to rapid membrane depolarization. In contrast, this compound activates G-protein-coupled receptors, initiating slower, modulatory intracellular signaling cascades.
Ionotropic Receptor Signaling (AMPA & Kainate)
Activation of AMPA and kainate receptors by their respective agonists leads to the opening of a transmembrane ion channel, allowing the influx of Na+ and, in some subunit compositions, Ca2+ ions. This influx causes a rapid depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP).
Metabotropic Receptor Signaling (this compound)
This compound activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4][5]
Experimental Protocols
The characterization of these compounds relies on established electrophysiological and biochemical assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents evoked by the application of agonists to a single neuron.
Objective: To determine the potency (EC50) and efficacy of agonists at ionotropic glutamate receptors.
Methodology:
-
Cell Preparation: Primary neuronal cultures or brain slices are prepared and placed in a recording chamber on an inverted microscope.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Data Acquisition: The neuron is voltage-clamped at a holding potential (e.g., -60 mV). Agonists are applied to the cell via a perfusion system at varying concentrations. The resulting inward currents are recorded.
-
Data Analysis: Dose-response curves are generated by plotting the current amplitude against the agonist concentration. The EC50 is calculated from these curves.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of a test compound for AMPA or kainate receptors.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]AMPA or [3H]kainate) of known affinity and concentration.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Conclusion
The comparison between this compound, kainate, and AMPA highlights a critical divergence in their mechanism of action at glutamate receptors. While kainate and AMPA are workhorses for studying fast excitatory neurotransmission through direct ion channel gating, this compound serves as a selective tool for investigating the modulatory roles of metabotropic glutamate receptors. This distinction is crucial for the design of experiments and the development of therapeutic agents targeting specific aspects of glutamatergic signaling. The high selectivity of this compound for mGluRs makes it an invaluable pharmacological tool for dissecting the complex roles of these receptors in synaptic plasticity, neuronal excitability, and various neuropathological conditions.
References
- 1. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
Independent Verification of trans-ACBD's Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NMDA receptor agonist trans-ACBD with relevant alternatives, supported by experimental data and detailed methodologies. The following information facilitates an independent verification of this compound's selectivity profile.
Comparative Analysis of Glutamate Receptor Agonist Selectivity
The selectivity of a compound for its intended target over other potential targets is a critical factor in drug development, minimizing off-target effects and enhancing therapeutic efficacy. This section presents a comparative analysis of the potency of this compound and other relevant glutamate receptor agonists at the three main ionotropic glutamate receptor subtypes: NMDA, AMPA, and kainate receptors.
| Compound | NMDA Receptor (EC50/Ki) | AMPA Receptor (EC50/Ki) | Kainate Receptor (EC50/Ki) | Selectivity Profile |
| This compound | Potent Agonist (EC50 in low µM range) | No significant activity reported | No significant activity reported | Highly Selective for NMDA Receptors |
| cis-ACBD | 0.052 µM (Ki)[1] | No significant affinity[1] | No significant affinity[1] | Highly Selective for NMDA Receptors |
| L-Glutamate | 2.3 µM (EC50)[2] | 6.16 µM (EC50 for GluR-A/B)[3] | 57.5 µM (EC50 for GluR-A/B)[3] | Non-selective |
| NMDA | Agonist | No activity in the µM range[4] | No activity in the µM range[4] | Highly Selective for NMDA Receptors |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Ki represents the inhibition constant for a ligand, indicating its binding affinity. Lower values indicate higher potency/affinity. The EC50 values for L-Glutamate can vary depending on the specific subunit composition of the AMPA and kainate receptors.[3]
Understanding the Signaling Pathways
The following diagram illustrates the distinct signaling pathways activated by the three main types of ionotropic glutamate receptors.
Ionotropic Glutamate Receptor Signaling Pathways.
Experimental Protocols for Selectivity Profiling
To independently verify the selectivity profile of this compound or other glutamate receptor agonists, two primary experimental approaches are recommended: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This method directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of the test compound for NMDA, AMPA, and kainate receptors.
Materials:
-
Cell membranes prepared from cells expressing the specific glutamate receptor subtype of interest.
-
Radiolabeled ligands specific for each receptor type (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site, [³H]AMPA for the AMPA receptor, and [³H]kainate for the kainate receptor).
-
Test compound (e.g., this compound).
-
Non-labeled competing ligand for determination of non-specific binding.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Competitive Radioligand Binding Assay Workflow.
Electrophysiology Assays
This method measures the functional activity of a compound at a receptor by recording the ion flow through the channel.
Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist at NMDA, AMPA, and kainate receptors.
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293 cells) expressing the specific glutamate receptor subtype of interest.
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system).
-
Recording electrodes and intracellular/extracellular solutions.
-
Test compound (e.g., this compound).
-
Specific agonists for each receptor as positive controls (e.g., NMDA, AMPA, kainic acid).
Procedure:
-
Cell Preparation: Prepare the cells expressing the receptor of interest for patch-clamp recording.
-
Recording: Obtain a whole-cell patch-clamp recording from a single cell.
-
Compound Application: Apply varying concentrations of the test compound to the cell via the perfusion system.
-
Data Acquisition: Record the resulting ion currents at each concentration.
-
Data Analysis: Plot the current response as a function of the compound concentration to generate a dose-response curve and determine the EC50 value.
The following diagram illustrates the general workflow for an electrophysiology experiment.
Electrophysiology Workflow for Agonist Characterization.
References
- 1. Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-ACBD
For researchers, scientists, and drug development professionals working with trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid), a potent and selective NMDA receptor agonist, adherence to strict safety protocols is paramount to ensure personal safety and proper experimental conduct.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological properties of this compound have not been fully investigated, it is crucial to handle this compound with care. As an NMDA receptor agonist, overactivation can lead to excitotoxicity.[3][4][5][6] The primary routes of exposure to be controlled are inhalation, ingestion, and contact with skin and eyes.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Standard BS EN 374:2003 compliant gloves should be used as a minimum requirement. Inspect gloves before use and wash hands thoroughly after handling.[1] |
| Respiratory Protection | Respirator | To be used if a risk assessment indicates it is necessary, especially when handling the powder form outside of a fume hood. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following operational workflow should be followed:
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All handling of this compound powder should be conducted within a certified chemical fume hood with an independent air supply.[1]
-
Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) is clean and readily available inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out the mouth with water provided the person is conscious. Do not induce vomiting. Call a physician. |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Store this compound at room temperature in a dry, well-ventilated area.[2]
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents, strong acids, and strong alkalis.[1]
Disposal:
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. As a non-hazardous research chemical, the following general guidelines apply:
Disposal Protocol:
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
-
Final Disposal:
-
All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. trans-ABCD , 117488-23-0 - CookeChem [cookechem.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
